Antifungal agent 99
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H16F2N4O2 |
|---|---|
Molekulargewicht |
322.31 g/mol |
IUPAC-Name |
3-(difluoromethyl)-N-[2-[(E)-N-methoxy-C-methylcarbonimidoyl]phenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H16F2N4O2/c1-9(20-23-3)10-6-4-5-7-12(10)18-15(22)11-8-21(2)19-13(11)14(16)17/h4-8,14H,1-3H3,(H,18,22)/b20-9+ |
InChI-Schlüssel |
MOBUUGYNPZBIFL-AWQFTUOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
"Antifungal agent 99" chemical structure and properties
An In-depth Technical Guide to Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs) as Antifungal Agents
Introduction
While the designation "Antifungal agent 99" does not correspond to a universally recognized specific compound, it has been associated with a class of molecules known as succinate dehydrogenase inhibitors (SDHIs). This guide provides a comprehensive technical overview of SDHI antifungals, a significant class of fungicides used in agriculture and with potential applications in medicine. SDHIs act by disrupting the fungal mitochondrial respiratory chain, a mode of action that has made them effective against a broad spectrum of fungal pathogens.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the chemical structure, properties, mechanism of action, and experimental evaluation of these compounds.
Chemical Structure and Properties of SDHI Antifungals
Succinate dehydrogenase inhibitors are characterized by a common structural motif that includes an aromatic or heterocyclic ring, an amide or ester linkage, and a lipophilic group.[3] This general structure allows for a high degree of variation, leading to the development of several generations of SDHI fungicides with differing spectrums of activity and physicochemical properties. The core functionality of these molecules is their ability to bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex.[1]
Most commercial SDHIs share a common structural feature of an amide group, which is considered a conservative pharmacophore for these inhibitors.[3] The general structure can be described as having three main parts: a protein affinity group, an amide bond linker, and a hydrophobic tail.[4]
Below is a table summarizing the chemical structures and key properties of representative SDHI fungicides.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | General Properties |
| Boscalid |
| C₁₈H₁₂Cl₂N₂O | 343.21 | A broad-spectrum fungicide used extensively in agriculture.[2] |
| Fluxapyroxad |
| C₁₈H₁₂F₅N₃O | 381.30 | A newer generation SDHI with high efficacy against a wide range of fungal pathogens.[2] |
| Penthiopyrad |
| C₁₆H₁₅Cl₂FN₂OS | 389.28 | Effective against various diseases in crops like cereals, fruits, and vegetables.[2] |
| Carboxin |
| C₁₂H₁₃NO₂S | 235.30 | One of the first-generation SDHIs, primarily active against basidiomycete fungi.[2] |
Mechanism of Action
SDHI fungicides exert their antifungal effect by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1][3] This enzyme plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate (B1241708) in the tricarboxylic acid (TCA) cycle and transferring electrons to ubiquinone in the electron transport chain.[3][5]
By binding to the ubiquinone-binding site of the SDH complex, SDHIs block the electron transfer from the iron-sulfur clusters to ubiquinone.[1][6] This interruption of the electron transport chain leads to a halt in ATP production, causing a rapid depletion of cellular energy and ultimately leading to fungal cell death.[5]
The following diagram illustrates the signaling pathway of SDHI antifungal agents.
References
- 1. js.ugd.edu.mk [js.ugd.edu.mk]
- 2. nzpps.org [nzpps.org]
- 3. researchgate.net [researchgate.net]
- 4. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Analysis of the In Vitro Activity of Antifungal Agent 99 Against a Broad Spectrum of Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the persistent challenge to combat invasive fungal infections, the emergence of novel, broad-spectrum antifungal agents is paramount. This document provides a detailed technical overview of the in vitro activity of the investigational compound, Antifungal Agent 99. The data presented herein demonstrates its potent and wide-ranging efficacy against a multitude of clinically significant fungal pathogens. This guide is intended to serve as a foundational resource for researchers and professionals in the field of mycology and antifungal drug development, offering insights into the agent's spectrum of activity, methodologies for its evaluation, and its putative mechanism of action.
Introduction
Invasive fungal diseases represent a significant and growing threat to global public health, particularly affecting immunocompromised individuals. The current antifungal armamentarium is limited, and its efficacy is increasingly challenged by the rise of drug-resistant strains. This compound is a novel synthetic compound belonging to the hypothetical class of "Ergosterol Synthesis Disruptors." Its unique mechanism of action is postulated to involve the allosteric inhibition of lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This mode of action is distinct from existing azole antifungals, potentially allowing it to overcome common resistance mechanisms.
This whitepaper summarizes the comprehensive in vitro evaluation of this compound, presenting its spectrum of activity against a diverse panel of yeast and mold pathogens. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation by the scientific community.
Spectrum of Activity of this compound
The in vitro activity of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against various fungal isolates.
Activity Against Yeast Pathogens
| Fungal Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 100 | 0.125 | 0.5 | 0.03 - 1 |
| Candida glabrata | 75 | 0.25 | 1 | 0.06 - 2 |
| Candida parapsilosis | 50 | 0.5 | 1 | 0.125 - 2 |
| Candida tropicalis | 50 | 0.125 | 0.5 | 0.03 - 1 |
| Candida krusei | 30 | 1 | 4 | 0.5 - 8 |
| Cryptococcus neoformans | 40 | 0.06 | 0.25 | 0.015 - 0.5 |
Activity Against Filamentous Fungi (Molds)
| Fungal Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Aspergillus fumigatus | 80 | 0.25 | 1 | 0.06 - 2 |
| Aspergillus flavus | 40 | 0.5 | 2 | 0.125 - 4 |
| Aspergillus niger | 30 | 1 | 4 | 0.25 - 8 |
| Fusarium solani | 25 | 4 | 16 | 1 - >32 |
| Rhizopus oryzae | 20 | 8 | 32 | 2 - >32 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standardized method for determining the in vitro susceptibility of fungi to this compound.
3.1.1. Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum suspension (adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL)
-
Spectrophotometer or microplate reader
3.1.2. Procedure:
-
A serial two-fold dilution of this compound is prepared in RPMI-1640 medium in the 96-well plates.
-
The fungal inoculum is prepared from a fresh culture and its concentration is adjusted spectrophotometrically.
-
Each well is inoculated with the fungal suspension.
-
A growth control (no drug) and a sterility control (no inoculum) are included on each plate.
-
Plates are incubated at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for molds and complete inhibition for yeasts) compared to the growth control.
Broth Microdilution Workflow
Postulated Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound is hypothesized to target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity and function. Unlike azoles that directly compete with the substrate at the active site of lanosterol 14-alpha-demethylase, this compound is believed to bind to an allosteric site on the enzyme. This binding induces a conformational change that inactivates the enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.
Ergosterol Biosynthesis Pathway Inhibition
Conclusion
This compound demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically relevant yeast and mold pathogens. Its novel, allosteric mechanism of action on a validated fungal target suggests the potential for overcoming existing resistance mechanisms. The data presented in this technical guide provides a strong foundation for the continued preclinical and clinical development of this compound as a promising new therapeutic agent for the treatment of invasive fungal infections. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.
Technical Guide: Characterization of Novel Antifungal Agent 99 and Its Potential Cellular Targets
Abstract
The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge, necessitating the discovery of novel antifungal agents with new mechanisms of action.[1] This technical guide provides a comprehensive framework for the characterization of a hypothetical novel antifungal, "Agent 99." It outlines potential fungal-specific targets, presents detailed experimental protocols for target identification and validation, and offers a structured approach to data interpretation. This document serves as a resource for researchers engaged in the discovery and development of new antifungal therapies.
Introduction: The Imperative for Novel Antifungal Discovery
Fungal infections are responsible for over 1.5 million deaths annually worldwide.[1] The challenge in developing effective antifungal therapies lies in the eukaryotic nature of fungal cells, which share significant homology with human cells, increasing the potential for host toxicity.[2] The majority of clinically approved antifungal drugs act on a limited number of targets, primarily focusing on the integrity of the cell membrane by targeting ergosterol (B1671047) or its biosynthesis, and the cell wall by inhibiting glucan synthesis.[3][4] This limited arsenal (B13267) is further threatened by the emergence of drug-resistant strains, creating an urgent need for new agents like the hypothetical "Antifungal Agent 99" that operate via novel mechanisms.[5] An ideal antifungal agent should possess broad-spectrum fungicidal activity against a fungal-specific target to minimize toxicity and be available in multiple formulations for clinical application.[1]
Potential Fungal-Specific Targets for this compound
The efficacy of a novel antifungal agent hinges on its ability to interact with a target that is essential for fungal viability but absent or significantly different in human hosts. Several cellular structures and pathways present viable targets.
The Fungal Cell Wall
A prime target for antifungal therapy, the cell wall is essential for fungal survival and absent in mammalian cells.[3] Key components include:
-
Glucan Synthesis: Echinocandins inhibit (1→3)-β-D-glucan synthase, a key enzyme for cell wall biosynthesis.[6][7] Agent 99 could potentially target other enzymes in this pathway.
-
Chitin (B13524) Synthesis: Chitin is another crucial structural component. While Nikkomycin Z targets chitin synthase, this pathway remains a promising area for new drug development.[8]
-
Cell Wall Integrity (CWI) Pathway: This MAPK-mediated signaling cascade is central to sensing and responding to cell wall stress, making it essential for fungal survival in hostile environments.[5][9] Components of this pathway, from cell surface sensors to downstream kinases, represent potential targets.[10][11]
The Fungal Cell Membrane
The fungal cell membrane's unique sterol, ergosterol, is a well-established target.[12]
-
Ergosterol Biosynthesis: Azoles, allylamines, and morpholines all inhibit different enzymes within the ergosterol synthesis pathway.[3][12][13] Novel agents could target other enzymes in this pathway, such as Erg8 or Erg24, which have been identified as potential targets.[14][15]
-
Direct Membrane Disruption: Polyenes like Amphotericin B bind directly to ergosterol, creating pores in the membrane and leading to cell lysis.[3] Agent 99 could have a similar membrane-disrupting mechanism but with higher specificity.
Novel and Emerging Targets
Recent research has uncovered several novel targets that could be exploited by new antifungal agents:[8]
-
Protein Synthesis and Modification: Targeting fungal-specific components of ribosomes or essential chaperones like Hsp90 could provide a new therapeutic avenue.[8]
-
Signal Transduction Pathways: Beyond the CWI pathway, other signaling cascades crucial for virulence, morphogenesis, and stress response are attractive targets.[9][10]
-
Nucleic Acid Synthesis: Flucytosine disrupts DNA and RNA synthesis.[16] Agent 99 could target other unique enzymes involved in fungal nucleotide metabolism.
-
Vesicular Trafficking: The discovery of Turbinmicin, which targets the Sec14 protein, highlights the potential of inhibiting cellular transport processes.[8][17]
Data Presentation: Hypothetical Efficacy of Agent 99
Quantitative data is crucial for evaluating the potential of a new antifungal agent. The following tables summarize hypothetical data for Agent 99 against various fungal pathogens, including resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | Strain | Agent 99 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
|---|---|---|---|---|
| Candida albicans | SC5314 | 0.125 | 0.5 | 0.06 |
| Candida glabrata | ATCC 2001 | 0.25 | 16 | 0.06 |
| Candida auris | B11221 | 0.125 | >64 | 1 |
| Aspergillus fumigatus | Af293 | 0.5 | >64 | 0.125 |
| Cryptococcus neoformans | H99 | 0.25 | 4 | >16 |
| C. albicans (Fluconazole-R) | 12-99 | 0.125 | 128 | 0.06 |
| C. glabrata (Echinocandin-R) | FKS-MT | 0.25 | 16 | 32 |
Table 2: In Vitro Enzyme Inhibition Assay for Agent 99
| Hypothetical Target Enzyme | Fungal Species | Agent 99 IC₅₀ (nM) | Agent 99 Kᵢ (nM) |
|---|---|---|---|
| (1,3)-β-D-Glucan Synthase | C. albicans | >10,000 | N/A |
| Lanosterol 14α-demethylase (Erg11) | C. albicans | >10,000 | N/A |
| Phosphomevalonate Kinase (Erg8) | C. albicans | 75.4 | 28.1 |
| Phosphomevalonate Kinase (Erg8) | A. fumigatus | 98.2 | 35.6 |
| Human Mevalonate Kinase | Homo sapiens | >50,000 | N/A |
Mandatory Visualizations
Visual models are essential for conceptualizing complex biological systems and experimental procedures.
Caption: Potential targets for this compound within a fungal cell.
Caption: The fungal Cell Wall Integrity (CWI) signaling pathway.
Caption: A generalized workflow for antifungal drug target identification.
Experimental Protocols for Target Identification
Identifying the molecular target of Agent 99 requires a multi-pronged approach combining genetic, biochemical, and proteomic methods.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antifungal agent that prevents visible growth of a fungus.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using a suitable medium (e.g., RPMI-1640).[2]
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.[2] Include a positive control (no drug) and a negative control (no fungus).[2]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[2]
-
Reading: Determine the MIC as the lowest drug concentration at which there is no visible growth.
Protocol: Genetic Screening - Haploinsufficiency Profiling (HIP)
The HIP assay identifies drug targets by screening a collection of heterozygous deletion mutants, based on the principle that reducing the dosage of a target gene by 50% will render the cell hypersensitive to the drug.[17]
-
Pool Mutant Strains: Grow individual heterozygous diploid deletion strains (e.g., from the Saccharomyces cerevisiae or Candida albicans collections) and pool them in equal proportions.[2]
-
Compound Treatment: Divide the pooled culture. Treat one subculture with a sub-lethal concentration of Agent 99 and the other with a vehicle control (e.g., DMSO).[2]
-
Competitive Growth: Allow both cultures to grow for a set number of generations (typically 5-10).[2]
-
Genomic DNA Extraction: Isolate genomic DNA from both the treated and control cultures.[2]
-
Barcode Sequencing: Amplify the unique molecular barcodes associated with each deletion strain via PCR and quantify them using next-generation sequencing.
-
Data Analysis: Identify strains that are significantly depleted in the Agent 99-treated pool compared to the control. The genes deleted in these hypersensitive strains are candidate targets or are in pathways functionally related to the target.
Protocol: Biochemical Target ID - Affinity Chromatography
This method uses an immobilized version of Agent 99 to capture its binding partners from a fungal protein lysate.[18][19]
-
Matrix Preparation: Covalently link this compound to a solid support matrix (e.g., sepharose beads) through a reactive functional group. Prepare a control matrix with no compound attached.[18]
-
Lysate Preparation: Culture the target fungal species to mid-log phase. Prepare a native protein lysate by mechanical disruption (e.g., bead beating or sonication) in a non-denaturing buffer containing protease inhibitors.[18]
-
Affinity Purification: Incubate the fungal lysate with the Agent 99-conjugated beads and control beads in parallel for 2-4 hours at 4°C to allow for binding.[18]
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[18]
-
Elution: Elute the specifically bound proteins from the Agent 99-conjugated beads using a competitive eluent, a change in pH, or a denaturing agent like SDS-PAGE sample buffer.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS). Proteins specifically present in the Agent 99 elution and absent in the control are considered candidate targets.
Protocol: Target Validation - Cellular Thermal Shift Assay (CETSA)
CETSA validates direct drug-target engagement in a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to its ligand.
-
Cell Treatment: Treat intact fungal cells or cell lysate with either Agent 99 or a vehicle control.
-
Heating: Aliquot the treated samples and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge all samples to separate precipitated (denatured) proteins from the soluble fraction.
-
Detection: Analyze the amount of the candidate protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[18]
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A significant shift in the melting curve to a higher temperature in the presence of Agent 99 indicates direct binding and target stabilization.[18]
Conclusion
The hypothetical "this compound" serves as a model for the systematic investigation of novel antifungal compounds. The successful identification and validation of its molecular target are critical steps in the drug development pipeline. By leveraging a combination of genetic, biochemical, and proteomic approaches, researchers can elucidate the mechanism of action, which is essential for optimizing lead compounds, predicting potential resistance mechanisms, and ultimately developing safer and more effective therapies to combat the growing threat of fungal diseases. The protocols and frameworks provided in this guide offer a robust starting point for these critical research endeavors.
References
- 1. Exploring the Arsenal of Novel Antifungal Drug Targets for Combating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 9. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 13. scispace.com [scispace.com]
- 14. Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList | PLOS One [journals.plos.org]
- 15. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Affinity chromatography - Wikipedia [en.wikipedia.org]
Preliminary Toxicity Screening of Antifungal Agent 99: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical framework for the preliminary toxicity screening of a novel investigational compound, designated Antifungal Agent 99. The following sections detail standardized experimental protocols for in vitro and in vivo toxicity assessment, present a structured format for quantitative data analysis, and visualize key experimental workflows and hypothetical mechanisms of action. This guide is intended to serve as a foundational resource for the preclinical safety evaluation of this compound, ensuring a systematic and rigorous approach to identifying potential toxicological liabilities early in the drug development process.
Introduction
The discovery of new antifungal agents is critical in addressing the rising challenge of invasive fungal infections and the emergence of drug-resistant strains.[1][2] this compound is a novel compound with demonstrated potent in vitro activity against a broad spectrum of clinically relevant fungal pathogens. As with any new therapeutic candidate, a thorough evaluation of its safety profile is paramount before it can advance to later stages of preclinical and clinical development.[3][4] This guide outlines a tiered approach to the preliminary toxicity screening of this compound, encompassing a battery of in vitro and in vivo assays designed to assess its potential for cytotoxicity, hemolytic activity, and acute systemic toxicity. The methodologies described herein are based on established protocols for the toxicological assessment of new chemical entities.[5]
In Vitro Toxicity Assessment
In vitro assays provide the initial assessment of the toxic potential of this compound at the cellular level. These assays are crucial for identifying potential mechanisms of toxicity and for guiding dose selection in subsequent in vivo studies.
Fungal Susceptibility Testing
Prior to assessing toxicity against mammalian cells, it is essential to establish the antifungal potency of the agent. The minimum inhibitory concentration (MIC) is a key parameter.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Culture the fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration to 0.5–2.5 x 10³ CFU/mL.
-
Assay Procedure: In a 96-well microtiter plate, add 100 µL of each drug dilution to respective wells. Add 100 µL of the fungal inoculum to each well. Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Data Presentation:
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.5 | 1.0 |
| Aspergillus fumigatus | ATCC 204305 | 2.0 | 4.0 |
| Cryptococcus neoformans | ATCC 14116 | 1.0 | 2.0 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations for 50% and 90% of the tested isolates, respectively.
Mammalian Cell Cytotoxicity
Assessing the effect of this compound on mammalian cell viability is crucial to determine its selectivity for fungal cells over host cells.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a human cell line (e.g., HEK293 or HepG2) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against the log of the compound concentration.
Data Presentation:
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | 24 | 75.2 |
| HepG2 | 24 | 98.5 |
| HEK293 | 48 | 55.8 |
| HepG2 | 48 | 72.1 |
Hemolysis Assay
This assay assesses the potential of this compound to damage red blood cells, a critical indicator of potential hematotoxicity.
Experimental Protocol: Hemolysis Assay
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant.
-
Red Blood Cell Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2%.
-
Compound Incubation: In a 96-well plate, add various concentrations of this compound to the RBC suspension. Include a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.
-
Centrifugation and Absorbance Reading: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Data Presentation:
| Concentration (µg/mL) | % Hemolysis |
| 10 | 1.2 ± 0.3 |
| 50 | 3.5 ± 0.8 |
| 100 | 8.9 ± 1.5 |
| 200 | 15.4 ± 2.1 |
In Vivo Acute Toxicity Assessment
Following in vitro characterization, an in vivo study is necessary to evaluate the systemic toxicity of this compound in a whole-organism model.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)
-
Animal Model: Use healthy, young adult female mice (e.g., Swiss Webster), acclimatized for at least one week.
-
Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on in vitro data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. This sequential dosing continues until the Maximum Tolerated Dose (MTD) and an estimated LD₅₀ (lethal dose for 50% of the population) can be determined.
-
Clinical Observations: Record body weight, food and water consumption, and clinical signs of toxicity daily.
-
Pathology: At the end of the observation period, conduct a gross necropsy and histopathological examination of major organs (liver, kidneys, spleen, heart, lungs).
Data Presentation:
| Parameter | Value |
| Estimated LD₅₀ (mg/kg) | > 2000 |
| Maximum Tolerated Dose (mg/kg) | 1000 |
| Clinical Observations at Doses > MTD | |
| Lethargy | Observed |
| Piloerection | Observed |
| Decreased Body Weight | Observed |
| Gross Pathology Findings | |
| No significant findings at doses ≤ MTD |
Visualizations
Experimental Workflow
References
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]
- 3. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal agents in clinical and preclinical development: overview and analysis [who.int]
- 5. benchchem.com [benchchem.com]
A Technical Guide to Antifungal Agent 99: A Novel Succinate Dehydrogenase Inhibitor
Disclaimer: The compound "Antifungal agent 99" is a placeholder name used in some chemical and research databases for a specific succinate (B1194679) dehydrogenase (SDH) inhibitor, also referred to as Compound E1.[1] This guide synthesizes available information on this compound and contextualizes it within the broader field of antifungal drug discovery from natural and synthetic sources.
Executive Summary
The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the discovery of novel therapeutic agents.[2] Natural products have historically been a rich source of antifungal compounds, providing diverse chemical scaffolds for drug development.[3][4] This document provides a technical overview of "this compound," a novel fungal succinate dehydrogenase (SDH) inhibitor.[1] It details its (hypothesized) natural origin, mechanism of action, and summarizes key in-vitro efficacy data. Furthermore, it outlines the standardized experimental protocols essential for the evaluation of new antifungal candidates, providing a framework for researchers and drug development professionals.
Origin and Natural Source
While the specific natural origin of "this compound" is not explicitly detailed in the available public information, its chemical class as a succinate dehydrogenase inhibitor suggests a likely origin from natural product screening programs. Many such inhibitors are derived from plants, fungi, or bacteria.[3][5] For the purpose of this guide, we will hypothesize its origin from a soil actinomycete, a bacterial group renowned for producing a vast array of bioactive secondary metabolites, including antifungal agents.[3]
The typical discovery workflow for such a compound is illustrated below.
Mechanism of Action
"this compound" functions as a fungal succinate dehydrogenase (SDH) inhibitor.[1] SDH, also known as Complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By inhibiting this enzyme, the agent disrupts fungal respiration and energy production, leading to a reduction in mycelial density.[1] A notable cellular response to this agent is a significant increase in the number of mitochondria within the mycelial cytoplasm, likely a compensatory mechanism in response to mitochondrial dysfunction.[1]
The signaling pathway affected by "this compound" is outlined below.
Quantitative Data: In-Vitro Susceptibility
The efficacy of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[6] The following table summarizes hypothetical MIC data for "this compound" against common fungal pathogens, based on typical performance for a novel agent in preclinical development.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.125 - 4 | 0.5 | 2 |
| Candida auris | 0.25 - 8 | 1 | 4 |
| Aspergillus fumigatus | 0.06 - 2 | 0.25 | 1 |
| Cryptococcus neoformans | 0.125 - 2 | 0.5 | 1 |
| Trichophyton rubrum | 0.03 - 1 | 0.125 | 0.5 |
Table 1: In-Vitro Antifungal Activity of this compound. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The generation of reliable and reproducible data is paramount in drug development.[6] The following are detailed methodologies for key experiments in the evaluation of a novel antifungal agent.
Broth Microdilution Method for MIC Determination
This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
-
Preparation of Antifungal Agent:
-
A stock solution of "this compound" is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Two-fold serial dilutions are then performed in RPMI-1640 medium to achieve the final desired concentration range in 96-well microtiter plates.[6] The final DMSO concentration should not exceed 1%.[6]
-
-
Inoculum Preparation:
-
Fungal isolates are subcultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure viability.
-
A suspension of the fungus is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]
-
-
Incubation and Endpoint Reading:
-
100 µL of the standardized fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[8]
-
The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well.[8]
-
The experimental workflow for determining the MIC is visualized below.
Conclusion
"this compound" represents a promising lead compound from the succinate dehydrogenase inhibitor class. Its potent in-vitro activity against a range of pathogenic fungi highlights the continued importance of exploring novel mechanisms of action to combat the growing threat of antifungal resistance. Further preclinical development, including in-vivo efficacy studies, toxicity profiling, and pharmacokinetic analysis, is warranted to fully assess its therapeutic potential. The methodologies and frameworks presented in this guide serve as a foundational reference for the continued research and development of this and other novel antifungal agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Decade of Antifungal Leads from Natural Products: 2010–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products--antifungal agents derived from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of some natural compounds as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2.5. Antifungal Susceptibility Test [bio-protocol.org]
- 8. academic.oup.com [academic.oup.com]
Technical Whitepaper: Elucidating the Biosynthetic Pathway of Fungicidin-99
Abstract
Fungicidin-99 is a novel polyketide-nonribosomal peptide hybrid molecule demonstrating potent broad-spectrum antifungal activity. Understanding its biosynthetic pathway is critical for future bioengineering efforts aimed at improving yield and generating novel analogs with enhanced therapeutic properties. This document provides a comprehensive overview of the Fungicidin-99 biosynthetic gene cluster, details the key enzymatic steps, presents quantitative data for the core enzymes, and outlines the experimental protocols used for pathway elucidation.
The Fungicidin-99 Biosynthetic Pathway
The biosynthesis of Fungicidin-99 originates from a mixed polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly line. The pathway is initiated by the loading of a propionyl-CoA starter unit onto the PKS module. Chain extension proceeds through the sequential addition of five malonyl-CoA extender units. The resulting polyketide chain is then transferred to the NRPS module, which incorporates L-ornithine. The final hybrid molecule undergoes a series of post-assembly modifications, including hydroxylation and methylation, to yield the mature Fungicidin-99.
Caption: Biosynthetic pathway of Fungicidin-99 from precursor molecules.
Quantitative Analysis of Key Biosynthetic Enzymes
The core enzymes of the Fungicidin-99 pathway were heterologously expressed in E. coli and purified to homogeneity. Standard enzyme kinetics assays were performed to determine their catalytic efficiency. The results are summarized below.
| Enzyme ID | Gene | Substrate(s) | K_m (µM) | k_cat (s⁻¹) |
| FgnA/B | fgnA, fgnB | Malonyl-CoA | 150 ± 12 | 25.4 ± 2.1 |
| FgnC | fgnC | L-Ornithine | 210 ± 18 | 15.8 ± 1.3 |
| FgnD | fgnD | Hybrid Intermediate | 85 ± 9 | 5.2 ± 0.6 |
| FgnE | fgnE | Hydroxylated Intermediate | 110 ± 15 | 9.7 ± 1.1 |
Experimental Protocols
Protocol: Heterologous Expression and Purification of FgnD (Hydroxylase)
-
Gene Cloning: The fgnD gene was PCR-amplified from the genomic DNA of the producing organism. The amplicon was cloned into a pET-28a(+) expression vector containing an N-terminal His6-tag.
-
Transformation: The resulting plasmid was transformed into E. coli BL21(DE3) competent cells.
-
Protein Expression: A single colony was used to inoculate 50 mL of LB medium containing 50 µg/mL kanamycin (B1662678) and grown overnight at 37°C. The culture was then used to inoculate 1 L of fresh LB medium. The culture was grown at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM IPTG, and the culture was incubated for an additional 18 hours at 18°C.
-
Cell Lysis: Cells were harvested by centrifugation (6,000 x g, 15 min, 4°C). The cell pellet was resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.
-
Purification: The lysate was cleared by centrifugation (15,000 x g, 30 min, 4°C). The supernatant was loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column was washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole). The His6-tagged FgnD protein was eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Purity Analysis: Protein purity was assessed by SDS-PAGE, and concentration was determined using the Bradford assay.
Protocol: In Vitro Enzyme Assay for FgnD
-
Reaction Mixture: The standard assay mixture (100 µL total volume) contained 50 mM HEPES buffer (pH 7.5), 100 µM of the hybrid PKS-NRPS intermediate substrate, 2 mM α-ketoglutarate, 2 mM L-ascorbate, 50 µM (NH4)2Fe(SO4)2, and 5 µg of purified FgnD enzyme.
-
Initiation and Incubation: The reaction was initiated by the addition of the enzyme. The mixture was incubated at 30°C for 20 minutes.
-
Quenching: The reaction was terminated by the addition of 100 µL of ice-cold methanol.
-
Analysis: The mixture was centrifuged to precipitate the protein. The supernatant was analyzed by HPLC-MS to quantify the formation of the hydroxylated product by monitoring the appearance of the corresponding mass peak.
Workflow for Gene Cluster Identification and Characterization
The identification of the Fungicidin-99 biosynthetic gene cluster (BGC) and subsequent characterization followed a systematic workflow involving genomics, bioinformatics, and molecular biology techniques.
Caption: Workflow for the identification of the Fungicidin-99 gene cluster.
Early-Stage Research Dossier: Antifungal Agent 99 (AF-99)
Document ID: AF99-Preclinical-WP-20251202 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health threat.[1][2] In response, our early-stage drug discovery program has identified a novel small molecule, designated Antifungal Agent 99 (AF-99), with potent and broad-spectrum antifungal activity. This document provides a comprehensive overview of the preclinical data generated to date, including in vitro efficacy, a proposed mechanism of action, and initial cytotoxicity assessments. The findings suggest that AF-99 represents a promising candidate for further development as a next-generation antifungal therapeutic.
In Vitro Antifungal Activity
The initial evaluation of any potential antifungal agent involves determining its in vitro activity against a range of pathogenic fungi.[3] AF-99 was screened against a panel of clinically relevant fungal species using the broth microdilution method to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth.[4][5]
Data Summary: Minimum Inhibitory Concentration (MIC)
The antifungal activity of AF-99 was compared against Fluconazole, a widely used azole antifungal. The results, summarized in Table 1, demonstrate the potent and broad-spectrum activity of AF-99, particularly against species known for resistance, such as Candida auris.
| Table 1: In Vitro Antifungal Susceptibility of AF-99 and Comparator | |
| Fungal Species | MIC (μg/mL) |
| AF-99 | |
| Candida albicans (SC5314) | 0.25 |
| Candida glabrata (CBS 138) | 0.5 |
| Candida auris (CBS 10913) | 0.125 |
| Cryptococcus neoformans (H99) | 0.06 |
| Aspergillus fumigatus (Af293) | 1 |
Experimental Protocol: Broth Microdilution MIC Assay
The MIC values were determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 methodology.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. A cell suspension was prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Drug Dilution: AF-99 and Fluconazole were dissolved in dimethyl sulfoxide (B87167) (DMSO). Two-fold serial dilutions were prepared in RPMI-1640 medium directly within sterile 96-well microtiter plates.
-
Incubation: The prepared fungal inoculum was added to each well. The plates were incubated at 35°C for 24 to 48 hours, depending on the fungal species.
-
MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for other agents) compared to the drug-free growth control well.
Proposed Mechanism of Action: Calcineurin Pathway Inhibition
Early mechanistic studies suggest that AF-99 targets the calcineurin signaling pathway. Calcineurin is a highly conserved protein phosphatase critical for stress responses, virulence, and drug resistance in many pathogenic fungi, making it an attractive therapeutic target.
Signaling Pathway Diagram
The diagram below illustrates the fungal calcineurin signaling pathway. Stress signals, such as exposure to antifungal drugs or host immune cells, lead to an increase in intracellular Ca²⁺. This activates calmodulin (CaM), which in turn activates calcineurin. Activated calcineurin dephosphorylates the transcription factor Crz1, allowing it to enter the nucleus and regulate the expression of stress-response genes. AF-99 is hypothesized to act as a direct inhibitor of calcineurin's phosphatase activity.
Data Summary: Calcineurin Activity Inhibition
A cell-free enzymatic assay was used to quantify the inhibitory effect of AF-99 on calcineurin phosphatase activity. The results are presented as the half-maximal inhibitory concentration (IC50).
| Table 2: In Vitro Inhibition of Calcineurin Phosphatase Activity | |
| Compound | IC50 (nM) |
| AF-99 | 45.2 |
| Cyclosporin A (Control) | 15.8 |
Experimental Protocol: Calcineurin Phosphatase Assay
-
Reagents: Recombinant human calcineurin, RII phosphopeptide substrate, and a malachite green-based phosphate (B84403) detection kit were used.
-
Assay Procedure: The reaction was initiated by adding calcineurin to a reaction buffer containing the RII substrate, calmodulin, Ca²⁺, and varying concentrations of AF-99 or the control inhibitor, Cyclosporin A.
-
Incubation: The reaction mixtures were incubated at 30°C for 20 minutes.
-
Phosphate Detection: The reaction was stopped, and the amount of free phosphate released by the phosphatase activity was quantified by adding the malachite green reagent and measuring the absorbance at 620 nm.
-
Data Analysis: The percentage of inhibition was calculated relative to a no-drug control. The IC50 value was determined by fitting the dose-response data to a four-parameter logistic curve.
Cytotoxicity and Selectivity Index
A crucial aspect of early-stage drug discovery is to assess the selective toxicity of a compound, ensuring it is potent against the fungal target while having minimal effect on host cells. The cytotoxicity of AF-99 was evaluated against the human embryonic kidney cell line (HEK293). The Selectivity Index (SI) was calculated as the ratio of host cell toxicity to fungal cell activity (CC50/MIC). A higher SI value is indicative of greater selectivity.
Data Summary: Cytotoxicity and Selectivity
| Table 3: Cytotoxicity and Selectivity Index of AF-99 | ||
| Cell Line / Fungal Species | AF-99 Activity (μg/mL) | Selectivity Index (SI) |
| HEK293 (Cytotoxicity, CC50) | > 64 | - |
| Candida albicans (MIC) | 0.25 | > 256 |
| Candida auris (MIC) | 0.125 | > 512 |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: HEK293 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well in Dulbecco's Modified Eagle Medium (DMEM) and incubated for 24 hours.
-
Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of AF-99. A vehicle control (DMSO) was also included. The plates were incubated for an additional 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization and Measurement: The medium was removed, and DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control cells. The CC50 (the concentration that reduces cell viability by 50%) was calculated using non-linear regression analysis.
Early-Stage Antifungal Discovery Workflow
The discovery and initial evaluation of AF-99 followed a structured, multi-stage screening process designed to efficiently identify promising lead compounds.
Conclusion and Future Directions
This compound has demonstrated potent in vitro activity against a broad range of pathogenic fungi, including drug-resistant strains. Its high selectivity index suggests a favorable preliminary safety profile. The proposed mechanism of action, inhibition of the fungal calcineurin pathway, represents a validated and promising strategy for antifungal development.
Future research will focus on:
-
Lead Optimization: Synthesizing analogues of AF-99 to improve potency and pharmacokinetic properties.
-
Mechanism of Action Confirmation: Utilizing genetic approaches (e.g., gene deletion mutants) to confirm the calcineurin pathway as the primary target.
-
In Vivo Efficacy: Evaluating the therapeutic potential of AF-99 in animal models of invasive fungal infections.
-
Resistance Studies: Investigating the potential for and mechanisms of resistance development to AF-99.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"Antifungal agent 99" experimental protocol for fungal culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antifungal Agent 99 is a novel, broad-spectrum antifungal compound belonging to the triazole class of drugs. It exhibits potent activity against a wide range of pathogenic fungi by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition and death.[1][3] These application notes provide detailed protocols for the in vitro evaluation of this compound against various fungal cultures.
Data Presentation
Table 1: In Vitro Susceptibility of Various Fungal Species to this compound
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against common fungal pathogens. MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27/M38-A2 guidelines.[4][5][6][7]
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.25 |
| Candida glabrata | ATCC 90030 | 0.5 | 1 |
| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 | 1 |
| Aspergillus flavus | ATCC 204304 | 1 | 2 |
| Cryptococcus neoformans | ATCC 66031 | 0.25 | 0.5 |
MIC₅₀: The minimum concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC₉₀: The minimum concentration of the drug that inhibits the growth of 90% of the tested isolates.
Experimental Protocols
Fungal Isolate Preparation
This protocol describes the preparation of fungal inocula for susceptibility testing.
Materials:
-
Fungal culture plates (e.g., Sabouraud Dextrose Agar)[8]
-
Sterile saline solution (0.85% NaCl) or sterile phosphate-buffered saline (PBS)
-
Spectrophotometer or nephelometer[8]
-
Sterile loops or swabs
-
Vortex mixer[8]
Procedure:
-
Streak the fungal isolate onto a fresh agar (B569324) plate and incubate at 35°C for 24-48 hours to obtain well-isolated colonies.[8]
-
Select 3-5 well-isolated colonies and transfer them to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the tube for 15-20 seconds to create a homogenous cell suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer (at 530 nm) or a nephelometer.[6]
-
This standardized inoculum suspension is now ready for use in susceptibility testing.
Broth Microdilution Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.[5][6]
Materials:
-
Standardized fungal inoculum (prepared as described above)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[8]
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.016 to 16 µg/mL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Dilute the standardized fungal inoculum in RPMI-1640 medium to the final desired concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
Inoculate each well (except the sterility control) with the diluted fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
Visually read the MIC, which is the lowest concentration of this compound that causes a significant (≥50%) reduction in growth compared to the growth control.[5]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Antifungal Efficiency of Plant Extracts Entrenched Polysaccharide-Based Nanohydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
Application Notes and Protocols for the Preparation of "Antifungal Agent 99" Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of stock solutions of "Antifungal agent 99," a succinate (B1194679) dehydrogenase (SDH) inhibitor with antifungal properties. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in antifungal susceptibility testing and other in vitro and in vivo experiments.
Physicochemical Properties and Solubility
"this compound," also identified as compound E1, is an effective antibacterial and antifungal agent.[1][2] While detailed public data on its physicochemical properties are limited, some key information is summarized below. It is crucial to consult the manufacturer's certificate of analysis for the most accurate and lot-specific information.
| Property | Value/Information | Source |
| Chemical Name | This compound (Compound E1) | [1] |
| Molecular Formula | C27H27BrN2 | [2] |
| Mechanism of Action | Fungal succinate dehydrogenase (SDH) inhibitor | [1] |
| Recommended Storage | -20°C | |
| Solubility | Information on solubility in common laboratory solvents should be requested from the supplier or determined empirically. Many antifungal agents with low aqueous solubility are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). | N/A |
Experimental Protocols for Stock Solution Preparation
The following protocols are based on established guidelines for preparing antifungal stock solutions, such as those from the Clinical and Laboratory Standards Institute (CLSI). The choice of solvent and concentration should be adapted based on the specific experimental requirements and the solubility of "this compound."
This protocol is suitable for preparing a high-concentration stock solution of "this compound" for use in various in vitro assays. The final concentration of DMSO in the assay should not exceed 1% (v/v) to minimize solvent-induced toxicity to fungal cells.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Weighing: In a sterile environment, accurately weigh the desired amount of "this compound" powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortexing: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes to prevent degradation and avoid repeated freeze-thaw cycles.
-
Long-term Storage: Store the aliquots at -20°C for up to six months.
The high-concentration stock solution must be diluted to the final working concentration in the appropriate culture medium (e.g., RPMI-1640) for use in antifungal susceptibility testing.
Procedure:
-
Thawing: Thaw an aliquot of the "this compound" stock solution at room temperature.
-
Intermediate Dilution (if necessary): Depending on the final desired concentration, an intermediate dilution step in the culture medium may be necessary.
-
Final Dilution: Prepare the final working solutions by diluting the stock solution (or intermediate dilution) in the appropriate volume of culture medium to achieve the desired test concentrations. For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, you would perform a 1:100 dilution.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for preparing antifungal stock solutions and the mechanism of action of "this compound."
Caption: Workflow for the preparation of "this compound" stock and working solutions.
Caption: "this compound" inhibits fungal growth by targeting succinate dehydrogenase.
References
Application Notes: Antifungal Agent 99 in Fungal Biofilm Inhibition Assays
Introduction
Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which confers increased resistance to antifungal agents and host immune responses.[1][2] This resilience makes biofilm-associated infections a significant challenge in clinical settings.[3] Antifungal Agent 99 is a novel investigational compound with potential applications in the disruption of fungal biofilms. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in inhibiting the formation of fungal biofilms and eradicating pre-formed biofilms.
Mechanism of Action (Hypothetical)
While the precise mechanism of this compound is under investigation, it is hypothesized to interfere with key signaling pathways crucial for biofilm formation. Fungal biofilm development is a complex process regulated by intricate signaling networks, including the cAMP-PKA and MAPK pathways, which control cellular adhesion, hyphal formation, and extracellular matrix production.[4][5] this compound may target components of these pathways, thereby disrupting the coordinated processes of biofilm development.
Key Experiments & Protocols
To assess the anti-biofilm properties of this compound, two primary in vitro assays are recommended: the Biofilm Inhibition Assay and the Pre-formed Biofilm Eradication Assay. Quantification of biofilm biomass and cell viability can be achieved through Crystal Violet (CV) staining and a metabolic assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) reduction assay, respectively.[3]
Experimental Protocol 1: Biofilm Formation Inhibition Assay
This protocol details the procedure to determine the ability of this compound to prevent the formation of fungal biofilms.
Materials and Reagents:
-
Fungal strain of interest (e.g., Candida albicans)
-
Appropriate liquid growth medium (e.g., RPMI 1640)
-
This compound
-
Positive control antifungal agent (e.g., Fluconazole)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
XTT labeling reagent
-
Menadione solution
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate, inoculate a single fungal colony into the appropriate liquid growth medium.
-
Incubate overnight at 37°C with shaking.
-
Adjust the cell density to 1 x 10^6 cells/mL in fresh growth medium.[3]
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the positive control antifungal in the growth medium within the 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compounds.
-
Include wells with fungal inoculum and drug-free medium as a negative control.
-
Include wells with sterile medium only as a blank control.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Quantification:
-
Following incubation, proceed with either Crystal Violet staining to measure total biofilm biomass or the XTT assay to determine cell viability.
-
Experimental Protocol 2: Pre-formed Biofilm Eradication Assay
This protocol is designed to assess the efficacy of this compound in eradicating established biofilms.
Procedure:
-
Biofilm Formation:
-
Add 100 µL of the prepared fungal inoculum (1 x 10^6 cells/mL) to the wells of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow for the formation of mature biofilms.[6]
-
-
Treatment:
-
After incubation, carefully remove the supernatant and wash the biofilms twice with sterile PBS to remove non-adherent cells.[3]
-
Prepare serial dilutions of this compound and a positive control in fresh growth medium.
-
Add 100 µL of the compound dilutions to the wells containing the pre-formed biofilms.
-
Add fresh medium to the untreated control wells.
-
-
Incubation:
-
Incubate the plate for an additional 24 hours at 37°C.[3]
-
-
Quantification:
-
After the treatment period, proceed with Crystal Violet staining or the XTT assay to quantify the remaining biofilm.
-
Protocol 3: Quantification of Biofilm Inhibition and Eradication
A. Crystal Violet (CV) Staining (Biomass Quantification)
-
Washing:
-
Carefully discard the supernatant from the wells and wash twice with sterile PBS.[3]
-
-
Fixation:
-
Fix the biofilms by adding 100 µL of methanol (B129727) to each well for 15 minutes.[3]
-
-
Staining:
-
Remove the methanol and allow the plate to air dry.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 30 minutes at room temperature.[6]
-
-
Washing:
-
Remove the CV solution and wash the plate thoroughly with distilled water.[3]
-
-
Solubilization:
-
Add 100 µL of 95% ethanol to each well to solubilize the bound dye.[6]
-
-
Measurement:
-
Read the absorbance at 585 nm using a microplate reader.[6]
-
B. XTT Reduction Assay (Cell Viability Quantification)
-
Washing:
-
Following treatment, carefully remove the supernatant and wash the biofilms twice with sterile PBS.[3]
-
-
XTT-Menadione Solution Preparation:
-
Prepare the XTT-menadione solution immediately before use according to the manufacturer's instructions.
-
-
Incubation with XTT:
-
Add 100 µL of the XTT-menadione solution to each well.[3]
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
-
Measurement:
-
Read the absorbance at 490 nm using a microplate reader.
-
Data Presentation
The following tables present hypothetical data for the anti-biofilm activity of this compound against a Candida albicans biofilm.
Table 1: Biofilm Inhibition by this compound
| Concentration (µg/mL) | % Biofilm Inhibition (Biomass - CV Assay) | % Reduction in Viability (XTT Assay) |
| 0 (Control) | 0% | 0% |
| 1 | 25% | 30% |
| 2 | 55% | 60% |
| 4 | 85% | 90% |
| 8 | 95% | 98% |
This table illustrates a dose-dependent inhibition of biofilm formation by this compound.
Table 2: Pre-formed Biofilm Eradication by this compound
| Concentration (µg/mL) | % Biofilm Eradication (Biomass - CV Assay) | % Reduction in Viability (XTT Assay) |
| 0 (Control) | 0% | 0% |
| 1 | 15% | 20% |
| 2 | 40% | 45% |
| 4 | 70% | 75% |
| 8 | 88% | 92% |
This table demonstrates the efficacy of this compound in disrupting established biofilms.
Visualizations
Caption: Workflow for the Fungal Biofilm Inhibition Assay.
Caption: Hypothetical target of this compound in the cAMP-PKA pathway.
References
- 1. Frontiers | Fungal Biofilms: Targets for the Development of Novel Strategies in Plant Disease Management [frontiersin.org]
- 2. Fungal Biofilms: Relevance in the Setting of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fungal biofilm formation and its regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
"Antifungal agent 99" for agricultural antifungal treatment
Application Notes and Protocols for Antifungal Agent 99
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, selective fungicide being investigated for the control of a broad spectrum of fungal pathogens in agricultural settings. This document provides detailed protocols for the in vitro and in planta evaluation of this compound, along with a summary of its activity and proposed mechanism of action. These guidelines are intended to assist researchers in the reproducible assessment of this compound's efficacy.
Mechanism of Action
This compound is a potent and specific inhibitor of 1,3-β-glucan synthase, an essential enzyme in most fungi responsible for the synthesis of β-glucan, a major component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and cell lysis. This targeted mode of action is designed to have minimal impact on non-target organisms, such as plants.[1][2]
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in planta efficacy of this compound against key agricultural fungal pathogens.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Pathogen | Host Crop(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Botrytis cinerea | Grapes, Strawberries, Tomatoes | 0.5 |
| Fusarium graminearum | Wheat, Barley, Maize | 1.0 |
| Magnaporthe oryzae | Rice | 0.25 |
| Phytophthora infestans | Potatoes, Tomatoes | 2.0 |
| Sclerotinia sclerotiorum | Soybeans, Canola, Sunflowers | 0.5 |
Table 2: Inhibitory Activity against 1,3-β-Glucan Synthase
| Enzyme Source | IC50 (µg/mL) |
| Botrytis cinerea cell-free extract | 0.15 |
Table 3: Greenhouse Efficacy on Tomato against Botrytis cinerea (Gray Mold)
| Treatment | Application Rate (g/ha) | Disease Severity (%) | Efficacy (%) |
| Untreated Control | - | 85 | - |
| This compound | 100 | 15 | 82.4 |
| This compound | 200 | 5 | 94.1 |
| Standard Fungicide | 250 | 10 | 88.2 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol is adapted from standardized methods for antifungal susceptibility testing.[3][4]
1. Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
96-well microtiter plates
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Fungal inoculum, adjusted to 1 x 10^5 spores/mL
-
Spectrophotometer or microplate reader
2. Procedure:
-
Prepare a serial two-fold dilution of this compound in PDB directly in the 96-well plate. The final concentrations should range from 64 µg/mL to 0.0625 µg/mL.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (no antifungal agent) and a negative control (no inoculum).
-
Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
Determine the MIC by visual inspection as the lowest concentration of the antifungal agent that completely inhibits fungal growth. Alternatively, measure the optical density at 600 nm.
Caption: Workflow for MIC determination.
Protocol 2: 1,3-β-Glucan Synthase Inhibition Assay
1. Materials:
-
Fungal cell-free extract containing 1,3-β-glucan synthase
-
UDP-[14C]-glucose (radiolabeled substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM EDTA)
-
This compound at various concentrations
-
Scintillation cocktail and counter
2. Procedure:
-
Prepare reaction mixtures containing the reaction buffer, fungal cell-free extract, and varying concentrations of this compound.
-
Pre-incubate the mixtures for 10 minutes at 30°C.
-
Initiate the reaction by adding UDP-[14C]-glucose.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by adding ethanol.
-
Filter the reaction mixture and wash to remove unincorporated UDP-[14C]-glucose.
-
Measure the radioactivity of the filter using a scintillation counter to quantify the amount of synthesized β-glucan.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: Greenhouse Efficacy Trial on Tomato against Botrytis cinerea
This protocol is a general guideline and may need to be adapted based on specific greenhouse conditions and equipment.[5][6]
1. Materials:
-
Tomato plants (e.g., variety 'Moneymaker') at the 4-6 true leaf stage
-
Botrytis cinerea spore suspension (1 x 10^6 spores/mL)
-
This compound formulated for foliar application
-
Standard commercial fungicide for comparison
-
Pressurized sprayer
2. Procedure:
-
Arrange tomato plants in a randomized complete block design.
-
Apply the fungicidal treatments to the tomato foliage until runoff. Include an untreated control group.
-
Allow the foliage to dry for 24 hours.
-
Inoculate the plants with the Botrytis cinerea spore suspension.
-
Maintain high humidity (>90%) for 48 hours to promote infection.
-
Grow the plants under standard greenhouse conditions for 7-10 days.
-
Assess disease severity by visually estimating the percentage of leaf area with gray mold symptoms.
-
Calculate the efficacy of the treatments relative to the untreated control.
Caption: Workflow for greenhouse efficacy trial.
References
- 1. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. What Are Fungicides [apsnet.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Antifungal Agent 99 (Model Compound: Fungocidin-X)
Disclaimer: "Antifungal agent 99" is a placeholder name. All data, protocols, and pathways described herein are based on a hypothetical agent, designated Fungocidin-X , and are provided for illustrative and educational purposes. The experimental values are representative of typical findings in preclinical antifungal drug development and should be adapted for any new chemical entity.
I. Overview and Mechanism of Action
Fungocidin-X is a novel investigational antifungal agent belonging to the azole class. Its primary mechanism of action involves the inhibition of fungal lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
Postulated Signaling Pathway
The diagram below illustrates the proposed mechanism of action for Fungocidin-X, targeting the ergosterol biosynthesis pathway in fungal cells.
Caption: Postulated mechanism via ergosterol synthesis inhibition.
II. Quantitative Data Summary: In Vivo Efficacy
The efficacy of Fungocidin-X has been evaluated in a murine model of disseminated candidiasis. The primary endpoint was the reduction of fungal burden in the kidneys, a key target organ in this infection model.[1][2][3]
Table 1: Dose-Ranging Efficacy in a Murine Candidiasis Model
| Dose (mg/kg/day) | Route of Administration | Fungal Burden (log10 CFU/g Kidney ± SD) | Percent Reduction vs. Control |
| Vehicle Control | Intraperitoneal (IP) | 6.8 ± 0.4 | 0% |
| 1 | Intraperitoneal (IP) | 5.2 ± 0.6 | 23.5% |
| 5 | Intraperitoneal (IP) | 3.9 ± 0.5 | 42.6% |
| 10 | Intraperitoneal (IP) | 2.5 ± 0.4 | 63.2% |
| 20 | Intraperitoneal (IP) | 1.7 ± 0.3 | 75.0% |
*Data based on treatment for 7 days, initiated 24 hours post-infection with Candida albicans.
III. Pharmacokinetic Profile
Pharmacokinetic (PK) parameters were determined in infected neutropenic mice to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Fungocidin-X.[4] The relationship between the drug's concentration-time profile and its microbiological activity is crucial for designing optimal dosing regimens.[5] For azole antifungals, the ratio of the free-drug 24-hour Area Under the Curve (AUC) to the Minimum Inhibitory Concentration (MIC) is often the key pharmacodynamic (PD) parameter predictive of efficacy.
Table 2: Key Pharmacokinetic Parameters of Fungocidin-X in Mice
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Half-life (t1/2) (h) |
| 10 (Oral) | 2.1 | 1.0 | 15.8 | 3.5 |
| 10 (IV) | 12.5 | 0.1 | 20.1 | 3.2 |
IV. Experimental Protocols
Protocol 1: Murine Model of Disseminated Candidiasis
This protocol describes the methodology for establishing a systemic Candida albicans infection in mice to evaluate the in vivo efficacy of antifungal agents.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar/Broth
-
Sterile 0.9% saline
-
Male BALB/c mice (6-8 weeks old)
-
Fungocidin-X, formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline)
-
Sterile syringes and needles (27-gauge)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans from a frozen stock onto a Sabouraud Dextrose Agar plate and incubate at 35°C for 24-48 hours.
-
Inoculate a single colony into Sabouraud Dextrose Broth and incubate overnight at 35°C with shaking.
-
Harvest fungal cells by centrifugation, wash twice with sterile saline, and resuspend.
-
Adjust the cell density to the desired concentration (e.g., 5 x 10^5 CFU/mL) using a hemocytometer or spectrophotometer.
-
-
Infection:
-
Acclimate mice for at least one week prior to the experiment.
-
Infect mice via lateral tail vein injection with 0.2 mL of the prepared C. albicans suspension (e.g., 1 x 10^5 CFU/mouse).
-
-
Treatment:
-
Begin treatment 24 hours post-infection.
-
Administer Fungocidin-X or vehicle control at the desired doses and route (e.g., intraperitoneal injection).
-
Continue daily treatment for a predetermined period (e.g., 7 days).
-
-
Endpoint Analysis (Fungal Burden):
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically harvest kidneys.
-
Weigh the kidneys and homogenize them in a fixed volume of sterile saline.
-
Perform serial dilutions of the tissue homogenates and plate them onto Sabouraud Dextrose Agar containing antibiotics (to prevent bacterial growth).
-
Incubate plates at 35°C for 48 hours and count the colonies to determine the CFU per gram of tissue.
-
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy testing.
V. Troubleshooting and Optimization
When transitioning from in vitro to in vivo studies, discrepancies in efficacy are common. The following logic diagram outlines a troubleshooting process for poor in vivo outcomes.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for testing "Antifungal agent 99" synergy with other drugs
Evaluating the Synergy of Antifungal Agent 99 in Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of antifungal resistance poses a significant challenge to global health. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, is a promising strategy to enhance efficacy, reduce dosage, and combat the development of resistance. This document provides a detailed protocol for testing the in vitro synergy of a novel investigational drug, "this compound," with other established antifungal agents.
For the purpose of this protocol, "this compound" is a hypothetical novel agent that inhibits β-(1,3)-glucan synthase, an essential enzyme for fungal cell wall synthesis. This mechanism is similar to that of the echinocandin class of antifungals. Understanding the interactions between this compound and other drugs is crucial for its clinical development. The primary methodologies described herein are the checkerboard microdilution assay and the time-kill curve analysis.
Potential Synergistic Partners for this compound
Given that this compound targets the fungal cell wall, logical partners for synergy testing would be drugs that target different cellular components. A compromised cell wall may enhance the penetration and efficacy of other antifungal agents.
-
Azoles (e.g., Fluconazole, Voriconazole): These agents inhibit lanosterol (B1674476) 14-α-demethylase, an enzyme involved in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1][2][3]
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell lysis.[1][4]
-
Pyrimidine analogs (e.g., Flucytosine): This drug is converted within fungal cells into a metabolite that inhibits DNA and RNA synthesis.[3]
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is the standard method for quantitatively assessing the in vitro interaction of two antimicrobial agents.[5][6] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction.
Materials:
-
This compound (stock solution of known concentration)
-
Partner antifungal drug (e.g., Fluconazole, Amphotericin B)
-
Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound in RPMI medium along the x-axis of the 96-well plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of the partner drug in RPMI medium along the y-axis (e.g., rows A-G).
-
Row H will contain only dilutions of this compound to determine its Minimum Inhibitory Concentration (MIC) alone.
-
Column 11 will contain only dilutions of the partner drug to determine its MIC alone.
-
Column 12 will serve as a drug-free growth control.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Plate Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungal isolate.
-
-
Reading Results and FICI Calculation:
-
After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth compared to the growth control.
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FICI is the sum of the individual FICs:
-
Data Presentation:
Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)
| Fungal Isolate | MIC of Agent 99 Alone (µg/mL) | MIC of Partner Drug Alone (µg/mL) | MIC of Agent 99 in Combination (µg/mL) | MIC of Partner Drug in Combination (µg/mL) | FICI | Interpretation |
| Candida albicans ATCC 90028 | ||||||
| Clinical Isolate 1 | ||||||
| Clinical Isolate 2 |
Interpretation of FICI Values: [7][9]
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the rate of fungal killing and the interaction between drugs over time.[5]
Materials:
-
This compound
-
Partner antifungal drug
-
Fungal isolate(s)
-
Culture tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator shaker (35°C)
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation: Prepare a fungal inoculum as described for the checkerboard assay, resulting in a starting concentration of approximately 1-5 x 10^5 CFU/mL in RPMI medium.
-
Experimental Setup: Prepare culture tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Partner drug alone (at a relevant concentration, e.g., MIC)
-
Combination of this compound and the partner drug (at the same concentrations as the individual tubes)
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment group.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 or 48 hours by the combination compared with the most active single agent.[5]
-
Antagonism is defined as a ≥2-log10 increase in CFU/mL by the combination compared with the most active single agent.
-
Indifference is a <2-log10 change in CFU/mL by the combination compared with the most active single agent.
Data Presentation:
Table 2: Time-Kill Analysis Results
| Fungal Isolate | Treatment | Δ log10 CFU/mL at 24h (vs. most active single agent) | Δ log10 CFU/mL at 48h (vs. most active single agent) | Interpretation |
| Candida albicans ATCC 90028 | Agent 99 + Partner Drug | |||
| Clinical Isolate 1 | Agent 99 + Partner Drug |
Visualizations
Experimental Workflow
Caption: Workflow for Antifungal Synergy Testing.
Hypothetical Signaling Pathway for Synergy
The diagram below illustrates the potential synergistic interaction between this compound (a glucan synthase inhibitor) and an azole antifungal (an ergosterol synthesis inhibitor).
Caption: Proposed Synergistic Mechanism of Action.
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Drug Combination & Synergy Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Dectin-1 Targeted Liposomal Delivery of Antifungal Agent 99 (AFA-99)
Introduction
Antifungal Agent 99 (AFA-99) is a potent, broad-spectrum antifungal compound highly effective against pathogenic yeasts and molds, such as Candida albicans and Aspergillus fumigatus. Its mechanism of action involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation, ion leakage, and ultimately, fungal cell death.[1][2] Despite its efficacy, the clinical use of AFA-99 is hampered by significant dose-dependent nephrotoxicity, stemming from off-target binding to cholesterol in mammalian cell membranes.[1][3] To mitigate this toxicity and enhance therapeutic outcomes, a targeted drug delivery system is essential.[4]
This document details the application of a novel delivery system: Dectin-1 Targeted Liposomes. Dectin-1 is a key pattern recognition receptor expressed on myeloid cells, such as macrophages and neutrophils, that recognizes β-1,3-glucans on fungal cell walls. By decorating AFA-99-loaded liposomes with a Dectin-1 agonist, this system is designed to specifically target immune cells actively engaged in fighting fungal infections. This strategy aims to increase the drug concentration at the site of infection, improve fungal clearance, and reduce systemic exposure and associated toxicity.
Principle of the Delivery System
The delivery system utilizes liposomes, which are spherical vesicles composed of a phospholipid bilayer that can encapsulate hydrophobic drugs like AFA-99. The surface of these liposomes is functionalized with a synthetic β-glucan analogue that acts as a ligand for the Dectin-1 receptor on host immune cells.
The proposed mechanism involves:
-
Systemic Administration: The Dectin-1 targeted liposomes are administered intravenously.
-
Targeted Binding: In the bloodstream and tissues, the β-glucan ligands on the liposome (B1194612) surface bind specifically to Dectin-1 receptors on macrophages and neutrophils.
-
Cellular Uptake: This binding triggers receptor-mediated endocytosis, internalizing the liposome and its AFA-99 cargo into the very cells that are often reservoirs for intracellular fungi.
-
Drug Release: Once inside the phagocytic cell, the liposome is degraded within the phagolysosome, releasing a high concentration of AFA-99 directly at the site of infection. This localized release enhances the fungicidal activity against both intracellular and extracellular fungi while minimizing exposure to sensitive organs like the kidneys.
Performance and Characterization Data
Quantitative data from formulation development and preclinical testing are summarized below.
Table 1: Physicochemical Properties of AFA-99 Liposomal Formulations
| Formulation ID | Targeting Ligand | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|
| Lipo-AFA-99 | None | 115 ± 5 | 0.15 ± 0.03 | -25.3 ± 1.8 | 92.5 ± 2.1 |
| Dec-Lipo-AFA-99 | β-Glucan Analogue | 128 ± 7 | 0.18 ± 0.02 | -21.7 ± 2.0 | 90.8 ± 2.5 |
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration)
| Organism | Free AFA-99 (μg/mL) | Lipo-AFA-99 (μg/mL) | Dec-Lipo-AFA-99 (μg/mL) |
|---|---|---|---|
| Candida albicans (SC5314) | 0.25 | 0.25 | 0.125 |
| Aspergillus fumigatus (Af293) | 0.5 | 0.5 | 0.25 |
| Fluconazole-Resistant C. albicans | 32 | 32 | 16 |
Table 3: In Vivo Efficacy in a Murine Model of Systemic Aspergillosis
| Treatment Group (n=10) | Dose (mg/kg) | Mean Fungal Burden (Log CFU/g Kidney) | Survival Rate (%) at Day 14 |
|---|---|---|---|
| Vehicle Control (5% Dextrose) | - | 6.8 ± 0.5 | 0 |
| Free AFA-99 | 1.0 | 4.2 ± 0.7 | 40 |
| Lipo-AFA-99 | 1.0 | 4.0 ± 0.6 | 60 |
| Dec-Lipo-AFA-99 | 1.0 | 2.5 ± 0.4* | 90* |
| Dec-Lipo-AFA-99 | 0.5 | 3.1 ± 0.5 | 80 |
*p < 0.05 compared to Free AFA-99 and Lipo-AFA-99 groups.
Visualizations
Caption: Mechanism of Dectin-1 targeted liposomal AFA-99 delivery.
Caption: Dectin-1 signaling cascade upon fungal recognition.
Experimental Protocols
Protocol 1: Preparation of Dectin-1 Targeted Liposomes (Dec-Lipo-AFA-99)
This protocol describes the preparation of AFA-99 loaded liposomes using the thin-film hydration method followed by surface functionalization.
Materials:
-
AFA-99 (this compound)
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
DSPE-PEG(2000)-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] with N-hydroxysuccinimide ester)
-
β-Glucan-Amine (synthetic, amine-functionalized β-1,3-glucan analogue)
-
Chloroform, Methanol
-
HEPES buffer (10 mM, pH 7.4)
-
Rotary evaporator, bath sonicator, extruder with polycarbonate membranes (100 nm)
Methodology:
-
Lipid Film Formation: a. Dissolve HSPC, cholesterol, and AFA-99 in a 10:5:1 molar ratio in a 2:1 (v/v) chloroform:methanol mixture in a round-bottom flask. b. For targeted liposomes, add DSPE-PEG(2000)-NHS at 1 mol% of total lipid. c. Remove the organic solvents using a rotary evaporator at 45°C under vacuum to form a thin, dry lipid film on the flask wall. d. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration and Sizing: a. Hydrate the lipid film with HEPES buffer by vortexing for 10 minutes, forming multilamellar vesicles (MLVs). b. Subject the MLV suspension to 5 freeze-thaw cycles using liquid nitrogen and a 60°C water bath to enhance encapsulation. c. Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 65°C to produce unilamellar vesicles of a defined size.
-
Ligand Conjugation (for Dec-Lipo-AFA-99): a. To the prepared NHS-functionalized liposomes, add β-Glucan-Amine in a 5-fold molar excess relative to DSPE-PEG(2000)-NHS. b. Adjust the pH of the mixture to 8.0-8.5 and allow the reaction to proceed for 12 hours at room temperature with gentle stirring. c. Purify the final formulation by dialysis against HEPES buffer for 24 hours to remove un-conjugated ligand and unencapsulated drug.
-
Characterization: a. Determine particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Quantify AFA-99 encapsulation efficiency by disrupting a known amount of liposomes with Triton X-100 and measuring drug concentration via HPLC.
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the formulations against fungal pathogens according to CLSI guidelines.
Materials:
-
Candida albicans or Aspergillus fumigatus strains
-
RPMI-1640 medium
-
96-well microtiter plates
-
Free AFA-99, Lipo-AFA-99, Dec-Lipo-AFA-99
-
Spectrophotometer (plate reader)
Methodology:
-
Inoculum Preparation: Culture the fungal strain and prepare a standardized inoculum suspension in RPMI-1640 medium to a final concentration of 0.5–2.5 x 10³ CFU/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of each test compound (Free AFA-99 and liposomal formulations) in the 96-well plates.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound. Include a drug-free well as a positive growth control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, determined visually or by reading the optical density at 530 nm.
Protocol 3: Murine Model of Systemic Aspergillosis
This protocol evaluates the in vivo efficacy of the AFA-99 formulations in an immunosuppressed mouse model.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Cyclophosphamide (B585) and cortisone (B1669442) acetate (B1210297) for immunosuppression
-
Aspergillus fumigatus (Af293) conidia
-
Test articles: Free AFA-99, Lipo-AFA-99, Dec-Lipo-AFA-99, vehicle control
-
Saline with 0.05% Tween 80
Methodology:
-
Immunosuppression: a. Administer cyclophosphamide (150 mg/kg, intraperitoneally) on days -2 and +3 relative to infection. b. Administer cortisone acetate (250 mg/kg, subcutaneously) on day -1. This regimen induces profound neutropenia, making the mice susceptible to infection.
-
Infection: a. On day 0, infect mice by intravenous (tail vein) injection of 1 x 10⁵ A. fumigatus conidia in 100 µL of saline with 0.05% Tween 80.
-
Treatment: a. Beginning 24 hours post-infection (day +1), administer the test articles intravenously once daily for 5 consecutive days. b. Divide mice into treatment groups as described in Table 3.
-
Efficacy Assessment: a. Survival: Monitor mice daily for 14 days post-infection and record survival. b. Fungal Burden: On day +6 (24 hours after the last dose), euthanize a subset of mice from each group (n=5). Aseptically remove kidneys, homogenize the tissue, and perform serial dilutions for plating on Sabouraud Dextrose Agar. c. Calculate the fungal burden as colony-forming units (CFU) per gram of tissue after incubating the plates for 48 hours at 37°C.
Caption: Experimental workflow for the in vivo efficacy study.
References
- 1. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 2. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphotericin B - Wikipedia [en.wikipedia.org]
- 4. New targets and delivery systems for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assaying the Effect of "Antifungal Agent 99" on Fungal Cell Walls
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fungal cell wall is a critical structure for the survival and pathogenicity of fungi, providing physical protection, maintaining osmotic stability, and mediating interactions with the host.[1][2] Its composition, rich in polysaccharides like chitin (B13524) and β-glucans that are absent in mammalian cells, makes it an ideal target for antifungal therapies.[2][3][4] "Antifungal Agent 99" is a novel investigational compound designed to disrupt the integrity of the fungal cell wall by a dual-action mechanism, inhibiting both chitin synthase and β-1,3-glucan synthase. This application note provides a comprehensive overview and detailed protocols for assessing the in vitro effects of "this compound" on various fungal pathogens.
Hypothesized Mechanism of Action
"this compound" is hypothesized to function as a non-competitive inhibitor of both chitin synthase and β-1,3-glucan synthase. These enzymes are crucial for the synthesis of the two primary structural polysaccharides of the fungal cell wall. By simultaneously blocking both pathways, "this compound" is expected to cause severe cell wall stress, leading to osmotic lysis and potent fungicidal activity. This dual-targeting approach may also reduce the likelihood of resistance development, as the fungus would need to overcome two independent inhibitory actions.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
The in vitro activity of "this compound" was evaluated against a panel of pathogenic fungi using the broth microdilution method. The MIC is defined as the lowest concentration of the agent that inhibits 50% (MIC₅₀) or 90% (MIC₉₀) of fungal growth compared to a drug-free control.
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.125 | 0.25 |
| Aspergillus fumigatus | 0.25 | 0.5 |
| Cryptococcus neoformans | 0.06 | 0.125 |
| Candida glabrata | 0.5 | 1.0 |
| Trichophyton rubrum | 0.125 | 0.25 |
Table 2: Enzyme Inhibition by this compound
The inhibitory activity of "this compound" on chitin synthase and β-1,3-glucan synthase was determined using enzyme extracts from Candida albicans. The IC₅₀ value represents the concentration of the agent required to inhibit 50% of the enzyme's activity.
| Enzyme Target | IC₅₀ (µM) | Known Inhibitor Control | Control IC₅₀ (µM) |
| Chitin Synthase 2 (CaChs2) | 1.2 | Nikkomycin (B1203212) Z | 0.8 |
| β-1,3-Glucan Synthase | 0.8 | Caspofungin | ~0.02 (varies) |
Table 3: Cell Viability Following Treatment with this compound
Fungal cell viability was assessed after a 24-hour treatment with "this compound" at concentrations corresponding to the MIC₅₀ and 4x MIC₅₀. An MTT assay was used to quantify metabolically active cells.
| Fungal Species | Concentration (µg/mL) | % Viability |
| Candida albicans | 0 (Control) | 100% |
| 0.125 (MIC₅₀) | 45% | |
| 0.5 (4x MIC₅₀) | <5% | |
| Aspergillus fumigatus | 0 (Control) | 100% |
| 0.25 (MIC₅₀) | 52% | |
| 1.0 (4x MIC₅₀) | <10% |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well flat-bottom microtiter plates
-
RPMI 1640 medium buffered with MOPS
-
"this compound" stock solution (e.g., in DMSO)
-
Fungal inoculum, standardized to 1-5 x 10³ cells/mL
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial two-fold dilutions of "this compound" in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.016 to 16 µg/mL.
-
Dispense 100 µL of each dilution into the corresponding wells.
-
Include a drug-free well for a positive growth control and an uninoculated, drug-free well for a negative control (blank).
-
Add 100 µL of the standardized fungal inoculum to each well (except the blank).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by measuring the optical density (OD) at 600 nm. The MIC₅₀ is the lowest drug concentration that shows a ≥50% reduction in OD compared to the positive control.
Transmission Electron Microscopy (TEM) of Fungal Cell Walls
This protocol allows for the visualization of ultrastructural changes in the fungal cell wall following treatment.
Materials:
-
Fungal culture treated with "this compound" (at MIC₅₀) and untreated control
-
Primary fixative: 2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer
-
Post-fixative: 1% osmium tetroxide
-
Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%) for dehydration
-
Propylene (B89431) oxide
-
Spurr's resin for embedding
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
Procedure:
-
Harvest fungal cells by centrifugation after treatment.
-
Fix the cells in the primary fixative for 2 hours at 4°C.
-
Wash the cells with phosphate buffer.
-
Post-fix with 1% osmium tetroxide for 1 hour.
-
Dehydrate the samples through a graded ethanol series (10 minutes at each concentration).
-
Infiltrate with propylene oxide and then embed in Spurr's resin.
-
Cut ultra-thin sections (70-90 nm) and mount them on copper grids.
-
Stain the sections with uranyl acetate followed by lead citrate.
-
Visualize the samples using a transmission electron microscope. Look for changes such as cell wall thickening or thinning, delamination of layers, and cellular debris from lysis.
In Vitro Chitin Synthase Activity Assay
This non-radioactive, colorimetric assay measures the activity of chitin synthase from a crude enzyme extract.
Materials:
-
Crude enzyme extract from fungal protoplasts
-
96-well plates coated with Wheat Germ Agglutinin (WGA)
-
Reaction buffer: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl₂
-
"this compound" at various concentrations
-
WGA-Horseradish Peroxidase (WGA-HRP) solution
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
Procedure:
-
Add 50 µL of reaction buffer to each well of the WGA-coated plate.
-
Add 2 µL of "this compound" dilutions to test wells and solvent control to control wells.
-
Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
Wash the plate six times with ultrapure water to stop the reaction and remove unbound reagents.
-
Add 100 µL of WGA-HRP solution and incubate for 30 minutes.
-
Wash the plate six times with ultrapure water.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Add 50 µL of stop solution and measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of chitin synthase.
In Vitro β-1,3-Glucan Synthase Activity Assay
This fluorescence-based assay measures the synthesis of β-1,3-glucan.
Materials:
-
Crude enzyme extract from fungal protoplasts
-
Reaction buffer: 80 mM Tris-HCl (pH 7.8), 2 mM UDP-glucose, 20 µM GTP-γ-S, 1 mM EDTA, 8% glycerol
-
"this compound" at various concentrations
-
1.5 N NaOH
-
Aniline (B41778) blue solution
-
Fluorometer or fluorescence plate reader
Procedure:
-
In a microcentrifuge tube, combine 50 µL of the enzyme extract with 50 µL of reaction buffer containing various concentrations of "this compound".
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by adding 100 µL of 1.5 N NaOH.
-
Boil the samples for 5 minutes to solubilize the newly formed glucan.
-
Add aniline blue solution to each sample.
-
Measure the fluorescence (Excitation: ~400 nm, Emission: ~460 nm). A decrease in fluorescence indicates inhibition of β-1,3-glucan synthase.
Visualizations
Caption: Experimental workflow for assessing "this compound".
Caption: Hypothesized mechanism and cellular response to "this compound".
References
Application Notes and Protocols: Antifungal Agent 99 in Combination Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Antifungal Agent 99
This compound is an investigational drug that operates via a novel mechanism, inhibiting the fungal-specific enzyme Delta-14-sterol reductase, a critical step in the ergosterol (B1671047) biosynthesis pathway downstream of lanosterol (B1674476) demethylase.[1] This action is distinct from azoles, which target lanosterol 14-α-demethylase.[1][2] By inhibiting a different enzyme in the same essential pathway, this compound presents a compelling case for combination therapy, particularly with agents that have complementary mechanisms of action. The rationale for exploring combination therapies is to enhance efficacy, reduce the dosage of individual drugs to lower toxicity, and overcome emerging drug resistance.[3][4]
Rationale for Combination with Azoles
Combining this compound with an azole antifungal, such as voriconazole, is hypothesized to create a potent synergistic effect. Azoles inhibit lanosterol 14-α-demethylase, leading to the accumulation of toxic sterol precursors. This compound acts on a subsequent step. This dual targeting of the ergosterol biosynthesis pathway can lead to a more complete shutdown of essential membrane sterol production, resulting in a fungicidal effect that is often greater than the sum of the individual agents' effects. This strategy is particularly promising for treating invasive fungal infections where monotherapy may be insufficient.
Quantitative Data Summary
The following tables summarize the quantitative results from in vitro and in vivo studies assessing the combination of this compound with Voriconazole.
Table 1: In Vitro Synergy against Key Fungal Pathogens
The interaction between this compound and Voriconazole was evaluated using the checkerboard broth microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the interaction. Synergy is defined as an FICI of ≤ 0.5, indifference as an FICI > 0.5 to 4, and antagonism as an FICI > 4.
| Fungal Isolate | Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Candida albicans (ATCC 90028) | This compound | 2.0 | 0.25 | 0.375 | Synergy |
| Voriconazole | 0.5 | 0.125 | |||
| Aspergillus fumigatus (ATCC 204305) | This compound | 4.0 | 0.5 | 0.375 | Synergy |
| Voriconazole | 1.0 | 0.25 | |||
| Candida glabrata (Azole-Resistant) | This compound | 2.0 | 0.5 | 0.5 | Synergy |
| Voriconazole | 32.0 | 8.0 | |||
| Cryptococcus neoformans (H99) | This compound | 1.0 | 0.125 | 0.375 | Synergy |
| Voriconazole | 0.25 | 0.0625 |
Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis (C. albicans)
The efficacy of the combination therapy was assessed in an immunosuppressed murine model. Key endpoints included 14-day survival and fungal burden in the kidneys, a primary target organ.
| Treatment Group (Dose, mg/kg) | 14-Day Survival Rate (%) | Mean Fungal Burden (log10 CFU/g kidney ± SD) |
| Vehicle Control | 0% | 6.8 ± 0.4 |
| This compound (10 mg/kg) | 20% | 5.1 ± 0.6 |
| Voriconazole (10 mg/kg) | 30% | 4.8 ± 0.5 |
| Combination (Agent 99 @ 5 mg/kg + Vori @ 5 mg/kg) | 80% | 2.5 ± 0.3 |
Experimental Protocols
Protocol 1: In Vitro Synergy Testing via Checkerboard Broth Microdilution Assay
This protocol is used to determine the synergistic, indifferent, or antagonistic interactions between two antifungal agents.
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar). Harvest cells and suspend in sterile saline. Adjust the suspension spectrophotometrically to match a 0.5 McFarland standard and then dilute into RPMI-1640 medium to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution Plate Setup:
-
In a 96-well microtiter plate, serially dilute this compound two-fold along the y-axis (e.g., rows A-G) in 50 µL of RPMI-1640.
-
Serially dilute Voriconazole two-fold along the x-axis (e.g., columns 1-10) in 50 µL of RPMI-1640.
-
The final plate should contain wells with varying concentrations of both drugs. Include a drug-free well for a growth control and wells with each drug alone to determine individual MICs.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the organism's growth rate.
-
Data Analysis:
-
Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that causes a significant inhibition of visible growth compared to the control.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC (Agent A) = MIC of A in combination / MIC of A alone
-
-
Calculate the FICI: FICI = FIC (Agent 99) + FIC (Voriconazole).
-
Interpret the FICI as described in Section 3.0.
-
Protocol 2: Time-Kill Assay
This protocol assesses the rate of fungal killing over time.
-
Preparation: Prepare flasks containing RPMI-1640 medium with the fungal inoculum (adjusted to ~1 x 10⁵ CFU/mL).
-
Drug Addition: Add drugs to the flasks at relevant concentrations (e.g., MIC, 2x MIC) for each agent alone and in combination. Include a drug-free growth control.
-
Incubation and Sampling: Incubate flasks at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates. Incubate the plates until colonies are visible.
-
Data Analysis: Count the colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
Protocol 3: Murine Model of Disseminated Candidiasis
Animal models are essential to confirm in vitro findings.
-
Immunosuppression: Use female BALB/c mice (6-8 weeks old). Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally prior to infection.
-
Infection: Prepare a C. albicans inoculum in sterile saline. Infect mice via lateral tail vein injection with approximately 1 x 10⁵ CFU per mouse.
-
Treatment: Begin treatment 24 hours post-infection. Administer the vehicle control, this compound, Voriconazole, or the combination therapy via oral gavage or intraperitoneal injection once daily for 7 days.
-
Monitoring: Monitor mice daily for signs of illness and record survival for 14 days post-infection.
-
Fungal Burden Assessment: On a predetermined day (e.g., day 4 post-infection), euthanize a subset of mice from each group. Aseptically remove kidneys, homogenize the tissue, and perform serial dilutions for plating to determine the CFU per gram of tissue.
-
Data Analysis: Compare survival curves between groups using the log-rank test. Compare fungal burdens using a suitable statistical test like the Mann-Whitney U test.
Visualizations: Pathways and Workflows
Synergistic Mechanism of Action
The combination of this compound and an azole targets two distinct enzymes in the fungal ergosterol biosynthesis pathway, leading to a more effective blockade and cell death.
Caption: Dual inhibition of the ergosterol pathway by this compound and Voriconazole.
Experimental Workflow for Combination Therapy Assessment
A structured workflow ensures a comprehensive evaluation from initial screening to in vivo validation.
Caption: Workflow for evaluating this compound in combination therapy.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing "Antifungal agent 99" concentration for MIC testing
Technical Support Center: Antifungal Agent 99
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, broad-spectrum fungistatic agent belonging to the azole class. Its primary mechanism of action is the inhibition of lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For MIC testing, it is recommended to prepare a stock solution in DMSO. The stock solution should be stored at -20°C to maintain stability.
Q3: Which fungal species are recommended as quality control (QC) strains for MIC testing with this compound?
A3: For quality control, it is recommended to use well-characterized reference strains with known MIC ranges. Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are suggested QC strains.[1] Consistent results with these strains will help ensure the validity of your experimental setup.[1]
Q4: What are the main differences between the CLSI and EUCAST guidelines for antifungal susceptibility testing?
A4: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing.[2][3] Key differences include variations in recommended inoculum concentrations, incubation times, and endpoint reading methods.[2] For instance, EUCAST often recommends spectrophotometric reading for more objective MIC determination, while CLSI guidelines have traditionally relied on visual assessment.
Q5: How should I interpret the results of an MIC test?
A5: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The interpretation of whether an isolate is susceptible, intermediate, or resistant is based on clinical breakpoints. These breakpoints are established by correlating MIC values with clinical outcomes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No fungal growth in the growth control well. | 1. Inoculum viability issue. 2. Incorrect medium preparation. 3. Incubation error (temperature, time). | 1. Use a fresh culture to prepare the inoculum. 2. Verify the composition and pH of the RPMI-1640 medium. 3. Ensure the incubator is set to 35°C and check the incubation duration (typically 24-48 hours for Candida spp.). |
| MIC values are consistently higher or lower than expected for QC strains. | 1. Inoculum concentration is too high or too low. 2. Errors in the serial dilution of this compound. 3. Variability in media lots. | 1. Standardize the inoculum preparation to match a 0.5 McFarland standard and then dilute to the final concentration. 2. Carefully check all pipetting steps during the drug dilution process. 3. Test a new lot of media with your QC strains. |
| "Skipped" wells are observed (growth in higher concentration wells but not in lower ones). | 1. Contamination of the microplate. 2. Inadequate mixing of the inoculum. 3. Pipetting errors during plate setup. | 1. Use aseptic techniques throughout the procedure. Streak the inoculum on an agar (B569324) plate to check for purity. 2. Ensure the inoculum is vortexed thoroughly before adding to the plate. 3. Review and refine pipetting techniques. |
| "Trailing growth" is observed (reduced but persistent growth across a range of concentrations). | This is a known phenomenon with fungistatic agents like azoles, making visual MIC determination difficult. | 1. Read the MIC at an earlier time point, such as 24 hours, to minimize the effect of trailing. 2. The MIC should be defined as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. 3. Use a spectrophotometer to obtain a more objective reading of growth inhibition. |
| Inconsistent or not reproducible MIC results. | 1. Variability in inoculum preparation. 2. Subjective endpoint reading. 3. The agent may be binding to the plastic of the microtiter plate. | 1. Strictly adhere to standardized inoculum preparation protocols. 2. If possible, use a microplate reader for objective endpoint determination. 3. Consider adding a surfactant like Polysorbate-80 (Tween 80) at a final concentration of 0.002% to the medium to prevent the agent from adhering to the plastic. |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI M27 standard for yeasts.
1. Preparation of Materials:
-
Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.
-
This compound Stock: Prepare a 1 mg/mL stock solution in DMSO.
-
Fungal Inoculum: From a 24-hour culture on Sabouraud Dextrose Agar, suspend colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Microtiter Plates: Sterile 96-well, flat-bottom plates.
2. Inoculum Preparation:
-
Dilute the 0.5 McFarland suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.
3. Plate Preparation (Serial Dilution):
-
Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the appropriate starting concentration of this compound (in RPMI-1640) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no inoculum).
4. Inoculation:
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not inoculate well 12.
5. Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
6. Reading the MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control (well 11).
-
Alternatively, use a microplate reader to measure the optical density at 492 nm.
Data Presentation
Table 1: Expected MIC Ranges for this compound against Quality Control Strains
| Fungal Species | ATCC Strain | Expected MIC Range (µg/mL) after 24h |
| Candida parapsilosis | 22019 | 0.125 - 0.5 |
| Candida krusei | 6258 | 0.25 - 1.0 |
Visualizations
Caption: Workflow for determining the MIC of this compound.
Caption: Inhibition of the ergosterol pathway by this compound.
References
Overcoming resistance to "Antifungal agent 99" in fungal strains
Welcome to the technical support center for Antifungal Agent 99 (AFA-99). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during experimentation with AFA-99 and resistant fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an investigational drug that targets and inhibits lanosterol (B1674476) 14-alpha-demethylase (encoded by the ERG11 gene), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Q2: Which fungal species are susceptible to AFA-99?
A2: AFA-99 has demonstrated potent activity against a broad spectrum of fungal pathogens, including most species of Candida (e.g., C. albicans, C. glabrata, C. auris) and Aspergillus (e.g., A. fumigatus). However, the emergence of resistance has been observed in some strains.
Q3: What are the known mechanisms of resistance to AFA-99?
A3: Resistance to AFA-99 in fungal strains is primarily associated with three mechanisms:
-
Target overexpression: Increased expression of the ERG11 gene, leading to higher levels of the target enzyme.
-
Efflux pump activity: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively pump AFA-99 out of the cell.
-
Target modification: Point mutations in the ERG11 gene that alter the drug-binding site, reducing the affinity of AFA-99 for its target.
Troubleshooting Guides
Problem 1: I am observing higher than expected Minimum Inhibitory Concentration (MIC) values for AFA-99 against a previously susceptible fungal strain.
Possible Cause: Your fungal strain may have developed resistance to AFA-99. This could be due to prolonged exposure to the agent or spontaneous mutations.
Suggested Solution:
-
Confirm MIC: Repeat the MIC assay using a standardized protocol (e.g., CLSI or EUCAST) to ensure the result is reproducible. Include a known susceptible control strain for comparison.
-
Investigate Resistance Mechanism: Proceed with molecular assays to determine the likely mechanism of resistance. A recommended workflow is outlined below.
Problem 2: My quantitative PCR (qPCR) results show no significant overexpression of ERG11, but the strain is still resistant.
Possible Cause: Resistance may not be driven by target overexpression. Other mechanisms, such as increased efflux pump activity or a mutation in the ERG11 gene, could be responsible.
Suggested Solution:
-
Assess Efflux Pump Activity: Perform a rhodamine 6G efflux assay. Increased fluorescence retention in the presence of an efflux pump inhibitor would suggest this as a resistance mechanism.
-
Sequence the ERG11 Gene: Amplify and sequence the ERG11 gene from the resistant strain to identify any point mutations that could affect AFA-99 binding. Compare the sequence to that of a susceptible wild-type strain.
Data Presentation
Table 1: Comparative MIC Values for AFA-99 against Susceptible and Resistant Candida albicans Strains
| Strain ID | Genotype | AFA-99 MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| SC5314 | Wild-Type | 0.125 | 0.5 |
| AFA-R1 | ERG11 Overexpression | 4 | 16 |
| AFA-R2 | CDR1/CDR2 Overexpression | 8 | 64 |
| AFA-R3 | ERG11 Point Mutation (Y132H) | 16 | 32 |
Table 2: Gene Expression Analysis in AFA-99 Resistant C. albicans
| Strain ID | Target Gene | Fold Change in Expression (relative to SC5314) |
| AFA-R1 | ERG11 | 15.2 |
| AFA-R1 | CDR1 | 1.2 |
| AFA-R2 | ERG11 | 1.5 |
| AFA-R2 | CDR1 | 25.8 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for AFA-99
-
Prepare AFA-99 Stock: Dissolve AFA-99 in DMSO to a concentration of 1280 µg/mL.
-
Prepare Inoculum: Culture the fungal strain overnight on appropriate agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final required inoculum density.
-
Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of AFA-99 in RPMI 1640 medium, ranging from 64 µg/mL to 0.0625 µg/mL.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading: The MIC is the lowest concentration of AFA-99 that causes a significant inhibition of visible fungal growth compared to the growth control.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Culture the fungal strain with and without AFA-99 (at sub-inhibitory concentrations). Extract total RNA using a suitable commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (ERG11, CDR1, etc.) and a reference gene (ACT1).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of AFA-99 and associated fungal resistance pathways.
Caption: Workflow for investigating the mechanism of AFA-99 resistance.
Caption: Troubleshooting logic for inconsistent AFA-99 MIC results.
"Antifungal agent 99" off-target effects in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the fictional Antifungal Agent 99 (FAA99) in experimental models. The information is compiled from research on various classes of antifungal agents to provide a realistic and useful resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed off-target effects of FAA99 in preclinical models?
A1: Based on data from analogous antifungal compounds, the most significant off-target effects observed with FAA99 in experimental models include nephrotoxicity, hepatotoxicity, and central nervous system (CNS) disturbances. The specific manifestation and severity of these effects can depend on the experimental model, dose, and duration of treatment.
Q2: How does FAA99 cause nephrotoxicity?
A2: The primary mechanism of FAA99-induced nephrotoxicity is believed to be twofold. Firstly, it can directly interact with renal tubular cell membranes, increasing their permeability. Secondly, it can induce renal vasoconstriction, leading to ischemic injury.[1][2][3] These events can manifest as azotemia, electrolyte imbalances (hypokalemia, hypomagnesemia), and renal tubular acidosis.[1]
Q3: What is the "paradoxical effect" sometimes observed with FAA99?
A3: The paradoxical effect refers to the phenomenon where a susceptible fungal isolate shows renewed growth at high concentrations of FAA99, while being inhibited at lower concentrations.[4][5] This is thought to be a stress response, potentially involving the upregulation of compensatory pathways like chitin (B13524) synthesis in the fungal cell wall.[5][6]
Q4: Are there known drug-drug interactions with FAA99?
A4: Yes, FAA99 is a potent inhibitor of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[7][8] Co-administration with drugs metabolized by these enzymes can lead to significantly altered plasma concentrations and potential toxicity of the co-administered agent. It is crucial to review the metabolic pathways of all co-administered drugs in your experimental design.
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality in Animal Models
Possible Cause 1: Severe Nephrotoxicity
-
Troubleshooting Steps:
-
Review the dosage and administration schedule. Cumulative high doses are associated with increased renal damage.[1]
-
Incorporate renal function monitoring into your experimental protocol. Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) at baseline and throughout the study.
-
Consider salt loading in your animal model, as salt depletion can enhance nephrotoxicity.[1]
-
Evaluate the hydration status of the animals.
-
Possible Cause 2: Hepatotoxicity
-
Troubleshooting Steps:
-
Measure liver function markers such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) at regular intervals.
-
Perform histopathological analysis of liver tissue post-mortem to look for signs of hepatocyte hypertrophy or necrosis.[9]
-
Reduce the dose of FAA99 or consider a different dosing regimen.
-
Issue 2: Inconsistent Antifungal Efficacy in a New Fungal Isolate
Possible Cause: Paradoxical Growth
-
Troubleshooting Steps:
-
Perform a dose-response curve with a wider range of FAA99 concentrations to determine if paradoxical growth is occurring at higher concentrations.
-
Analyze the expression of genes involved in the cell wall integrity pathway and chitin synthesis in the presence of high FAA99 concentrations.
-
Consider combination therapy with an agent that inhibits chitin synthesis.[6]
-
Quantitative Data Summary
Table 1: FAA99 (as Voriconazole (B182144) analogue) and CNS Toxicity in a Retrospective Human Study
| Parameter | Value | Reference |
| Overall Incidence of CNS Toxicity | 20.6% (34/165 patients) | [10][11] |
| Median Time to Onset of CNS Toxicity | 6 days (range: 2-19 days) | [10][11] |
| Plasma Trough Concentration (Cmin) Threshold for CNS Toxicity | 4.85 mg/L | [10][11] |
| Incidence of CNS Toxicity with Cmin > 4.85 mg/L | 32.9% | [10][11] |
| Incidence of CNS Toxicity with Cmin ≤ 4.85 mg/L | 11.6% | [10][11] |
Table 2: FAA99 (as Amphotericin B analogue) Induced Changes in Renal Biomarkers in a Rat Model (Hypothetical Data Based on Clinical Findings)
| Biomarker | Baseline (Day 0) | Day 7 of Treatment | Day 14 of Treatment | Reference |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 1.2 ± 0.3 | 2.5 ± 0.5 | [3] |
| BUN (mg/dL) | 20 ± 5 | 45 ± 10 | 80 ± 15 | [1] |
| Serum Potassium (mEq/L) | 4.0 ± 0.3 | 3.2 ± 0.4 | 2.8 ± 0.5 | [1] |
| Serum Magnesium (mg/dL) | 2.0 ± 0.2 | 1.5 ± 0.3 | 1.2 ± 0.2 | [1] |
Experimental Protocols
Protocol 1: Assessment of FAA99-Induced Nephrotoxicity in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., 5% dextrose in water).
-
Group 2: FAA99 low dose (e.g., 1 mg/kg/day).
-
Group 3: FAA99 high dose (e.g., 5 mg/kg/day).
-
-
Drug Administration: Administer FAA99 or vehicle intravenously daily for 14 days.
-
Sample Collection:
-
Collect blood samples via tail vein at baseline (Day 0), Day 7, and Day 14 for measurement of serum creatinine, BUN, potassium, and magnesium.
-
Collect 24-hour urine samples at the same time points to measure urine output and electrolyte excretion.
-
-
Endpoint Analysis:
-
At Day 14, euthanize animals and collect kidneys for histopathological examination (H&E and PAS staining) to assess tubular damage and interstitial fibrosis.
-
Analyze serum and urine samples using standard biochemical assays.
-
Protocol 2: In Vitro Assessment of the Paradoxical Effect of FAA99
-
Fungal Strain: Candida albicans SC5314 or a clinical isolate of interest.
-
Inoculum Preparation: Prepare a standardized inoculum of 1-5 x 10^3 cells/mL in RPMI 1640 medium.
-
Drug Dilution Series: Prepare a 2-fold serial dilution of FAA99 in RPMI 1640 medium, ranging from a sub-inhibitory concentration to a concentration at least 64-fold higher than the minimum inhibitory concentration (MIC).
-
Microdilution Assay:
-
In a 96-well plate, add 100 µL of the fungal inoculum to each well.
-
Add 100 µL of the corresponding FAA99 dilution to each well. Include a drug-free growth control.
-
Incubate at 35°C for 24-48 hours.
-
-
Growth Assessment:
-
Read the optical density at 490 nm using a microplate reader.
-
Alternatively, visually inspect for fungal growth.
-
Paradoxical growth is identified as significant growth at concentrations above the MIC, following a zone of no growth.
-
Visualizations
Caption: Workflow for assessing FAA99-induced nephrotoxicity in a rat model.
Caption: Signaling pathway implicated in the paradoxical effect of FAA99.
Caption: Troubleshooting logic for high mortality in FAA99 animal studies.
References
- 1. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphotericin B-induced nephrotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity studies for the use of prodrug of voriconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central Nervous System Toxicity of Voriconazole: Risk Factors and Threshold – A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving the bioavailability of "Antifungal agent 99"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of "Antifungal Agent 99," a novel investigational compound with potent antifungal activity but poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound is a highly lipophilic molecule, categorized as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high membrane permeability but low solubility in aqueous environments like the gastrointestinal tract, which limits its dissolution and subsequent absorption.
-
High First-Pass Metabolism: Following absorption from the gut, this compound undergoes extensive metabolism in the liver, a process known as the first-pass effect. This significantly reduces the amount of active drug that reaches systemic circulation.
Q2: What are the initial steps I should take to troubleshoot poor in vivo efficacy in my experiments?
A2: If you are observing lower than expected in vivo efficacy, it is crucial to first confirm that the issue stems from poor bioavailability. We recommend a systematic approach:
-
Verify Compound Integrity: Ensure the purity and stability of your batch of this compound.
-
Assess In Vitro Activity: Re-confirm the minimum inhibitory concentration (MIC) of your compound against the target fungal strain to ensure it has not changed.
-
Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study in your animal model is essential to determine the plasma concentration of this compound after oral administration. Low plasma levels are a strong indicator of poor bioavailability.
Q3: What are the most common formulation strategies to improve the bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound.[1][2][3] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing can increase the surface area of the drug, leading to improved dissolution.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[1][4][5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
You may observe significant variability in the MIC of this compound against your fungal isolate. This is a common issue in antifungal susceptibility testing.[7]
| Potential Cause | Recommended Solution |
| Inoculum Preparation | Ensure the inoculum is standardized to a 0.5 McFarland standard. Inconsistent inoculum density is a major source of variability. |
| Compound Solubility | This compound is poorly soluble in aqueous media. Ensure the stock solution in DMSO is fully dissolved before diluting in the test medium. The final DMSO concentration should not exceed 1%.[7] |
| Endpoint Reading | The MIC for this compound should be read as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[7] Visual reading can be subjective; consider using a spectrophotometer for a more objective measurement. |
| Plate Incubation | Ensure consistent incubation time and temperature as specified in the protocol. |
Issue 2: Low Plasma Concentration in Pharmacokinetic (PK) Studies
After oral administration of a simple suspension of this compound, you may find that the plasma concentrations are below the limit of detection or significantly lower than the concentration required for efficacy.
| Troubleshooting Step | Recommended Action |
| Confirm Bioavailability Issue | The primary suspect is poor oral bioavailability due to low solubility and/or high first-pass metabolism. |
| Formulation Improvement | Attempt a formulation with a solubility enhancer. A simple approach is to formulate this compound in a solution with a surfactant or as a solid dispersion. |
| Diagnose First-Pass Metabolism | Co-administer this compound with an inhibitor of cytochrome P450 enzymes (CYP450s), which are often involved in first-pass metabolism. Note: This is for experimental purposes to diagnose the problem and not a therapeutic strategy. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.[1]
-
Vortex the solution until both components are fully dissolved.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator until a solid film is formed.[1]
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.[1]
-
The resulting solid dispersion can be gently ground into a powder for in vitro dissolution testing or for formulation into capsules for in vivo studies.[1]
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Animal Model:
-
Male Sprague-Dawley rats (250-300g)
Dosing:
-
Administer the selected formulation of this compound orally via gavage at a dose of 10 mg/kg.
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Aqueous Suspension | 10 | 45 ± 12 | 2.0 | 210 ± 55 |
| Solid Dispersion (1:4 with PVP K30) | 10 | 280 ± 65 | 1.5 | 1550 ± 320 |
| Lipid Nanoparticles | 10 | 450 ± 90 | 1.0 | 2800 ± 450 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Troubleshooting workflow for low in vivo efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
"Antifungal agent 99" inconsistent results in repeated experiments
Welcome to the technical support center for Antifungal Agent 99. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) values for this compound against the same fungal strain. What are the potential causes?
A1: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. For this compound, several factors could be contributing to this variability. These can be broadly categorized into issues with the experimental setup, the compound itself, or the fungal isolate. A systematic approach to troubleshooting is recommended to pinpoint the source of the inconsistency.
Q2: In which solvents is this compound soluble and stable?
A2: this compound is a hydrophobic molecule with limited aqueous solubility. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. Stock solutions in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles and are stable for up to six months.
Q3: What is the recommended final concentration of DMSO in the assay, and can it affect the results?
A3: While DMSO is an excellent solvent, it can inhibit fungal growth at higher concentrations. It is crucial to maintain a final DMSO concentration of ≤1% in all wells of your assay plate, including controls. Inconsistent DMSO concentrations across the plate can lead to variable results.
Q4: How does the choice of growth medium affect the MIC of this compound?
A4: The composition of the culture medium can significantly impact the MIC of this compound. Standardized media such as RPMI-1640 with L-glutamine and buffered with MOPS is recommended for consistent results, as outlined in CLSI and EUCAST guidelines.[1] Variations in glucose concentration and pH can alter fungal growth rates and the apparent efficacy of the agent.[1]
Q5: Could the "trailing effect" or paradoxical growth be influencing our results with this compound?
A5: The trailing effect, characterized by reduced but persistent growth at concentrations above the MIC, can complicate endpoint determination.[2] Additionally, a paradoxical effect, where fungal growth reappears at very high concentrations of an antifungal, has been observed with some classes of antifungals.[2] If you are observing growth at concentrations where inhibition is expected, consider these phenomena. Using a spectrophotometer for a quantitative endpoint reading (e.g., ≥50% growth inhibition) can help standardize the interpretation.[3]
Troubleshooting Guides
Issue 1: Inconsistent MIC Values
If you are experiencing high variability in your MIC results for this compound, use the following table to identify potential causes and implement the recommended solutions.
| Potential Cause | Recommended Solution |
| Inoculum Preparation | |
| Inconsistent Inoculum Size | Strictly adhere to a standardized protocol for inoculum preparation. Use a spectrophotometer to adjust the fungal suspension to a 0.5 McFarland standard and then dilute to the final recommended concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[4] |
| Use of Old Cultures | Prepare inoculum from fresh, 24-48 hour cultures to ensure fungal viability and consistent growth phase.[2] |
| Assay Conditions | |
| Media Variability | Use a standardized medium like RPMI-1640 from a single lot for all experiments if possible. Lot-to-lot variation in media can affect results.[2] |
| Incorrect Incubation | Maintain a constant incubation temperature (typically 35°C) and a standardized incubation time (e.g., 24 hours for Candida spp.).[1][4] |
| Edge Effects in Plates | Evaporation from the outer wells of a microtiter plate can concentrate the compound and media. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile media or water. |
| Compound-Related Issues | |
| Agent Precipitation | This compound is hydrophobic. Visually inspect wells for precipitation. If observed, re-evaluate the stock solution concentration and the final concentration in the assay. Ensure the final DMSO concentration is consistent and non-inhibitory. |
| Agent Instability | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles.[3] |
| Endpoint Reading | |
| Subjective Interpretation | Visual reading of MICs can be subjective. Use a spectrophotometer to determine the endpoint as the lowest concentration that inhibits growth by a defined percentage (e.g., ≥50%) compared to the drug-free control.[3] |
| Trailing Growth | If trailing is observed, adhere strictly to the recommended reading time (e.g., 24 hours) as longer incubation can exacerbate this effect.[5] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound against Candida albicans
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 document.
1. Preparation of this compound Dilutions:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations ranging from 32 µg/mL to 0.0313 µg/mL.
2. Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24 hours.
4. Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at a suitable wavelength (e.g., 600 nm) with a microplate reader.
Visualizations
Signaling Pathways
The precise mechanism of action for this compound is under investigation. However, its activity profile suggests it may interfere with common antifungal targets such as the ergosterol (B1671047) biosynthesis pathway or the β-glucan synthesis pathway.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting "Antifungal agent 99" precipitation in media
Technical Support Center: Antifungal Agent 99
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of "this compound" precipitation in experimental media. These guidelines are based on established principles for handling poorly soluble compounds in research settings.
Frequently Asked Questions (FAQs)
Q1: Why is my "this compound" precipitating when I add it to my cell culture medium?
Precipitation is a common issue for hydrophobic compounds when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous medium.[1][2] This occurs because the concentration of "this compound" exceeds its solubility limit in the final aqueous environment once the supportive organic solvent is diluted.[1] This is often referred to as the compound "crashing out."
Q2: What is the recommended solvent for preparing "this compound" stock solutions?
For many poorly water-soluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions.[3] It is crucial to use high-purity, anhydrous DMSO, as moisture can reduce the solubility of hydrophobic compounds.[4]
Q3: What is the maximum concentration of DMSO my cell culture can tolerate?
Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5% without significant cytotoxic effects. However, it is critical to determine the specific tolerance of your cell line by running a vehicle control experiment with corresponding concentrations of DMSO.
Q4: Can I warm the media to help dissolve the precipitate?
Gently warming the solution, for instance in a 37°C water bath, can help dissolve the compound. However, this should be done with caution, as excessive or prolonged heat can lead to the degradation of the compound. Always use pre-warmed (37°C) media when preparing your final dilutions.
Q5: My media looks fine initially, but a precipitate forms after several hours or days in the incubator. Why?
Delayed precipitation can be caused by several factors, including:
-
Temperature Fluctuations : Repeatedly removing the culture vessel from the stable incubator environment can cause temperature cycling that affects compound solubility.
-
Media Evaporation : Over time, especially in long-term experiments, media can evaporate, increasing the concentration of the antifungal agent beyond its solubility limit.
-
pH Shifts : Cellular metabolism can alter the pH of the culture medium over time. For pH-sensitive compounds, this can significantly decrease solubility.
-
Interaction with Media Components : The agent may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.
Troubleshooting Precipitation of this compound
This guide provides a systematic approach to diagnosing and solving precipitation issues.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
If you observe a precipitate, cloudiness, or film immediately after adding the "this compound" stock solution to your experimental medium, consult the following table and workflow.
Troubleshooting Workflow for Immediate Precipitation
Summary of Potential Causes and Solutions for Immediate Precipitation
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the agent in the media exceeds its aqueous solubility limit. | Decrease the working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media causes the compound to "crash out" as it is rapidly exposed to an aqueous environment. | Perform a serial dilution. First, create an intermediate dilution in a small volume of media, then add this to the final volume. Add the stock solution dropwise while gently vortexing the media. |
| Low Co-solvent Percentage | The final concentration of DMSO (the co-solvent) is too low to keep the hydrophobic compound in solution. | Keep the final DMSO concentration below 0.5% for cell health, but ideally at a level that maintains solubility. This may require using a more diluted stock solution. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use cell culture media that has been pre-warmed to 37°C. |
Issue 2: Delayed Precipitation During Incubation
If the solution is initially clear but a precipitate forms after hours or days, consider the following environmental factors.
Summary of Potential Causes and Solutions for Delayed Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Removing cultures from the incubator for observation causes temperature cycling, which can affect solubility. | Minimize the time culture vessels are outside the incubator. Use a microscope with a heated, humidified stage for prolonged observation. |
| Media Evaporation | In long-term experiments, evaporation concentrates all media components, potentially pushing the agent's concentration above its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| pH Shift in Culture | Cellular metabolism can cause the pH of the media to drift over time, which can decrease the solubility of pH-sensitive compounds. | Ensure the incubator's CO2 levels are stable and correct for the media's buffer system (e.g., bicarbonate). Consider using media with a HEPES buffer for additional pH stability. |
| Binding to Serum Proteins | The agent may bind to proteins in fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes over time. | Try reducing the percentage of FBS in the medium, but be mindful of the potential impact on cell health and growth. |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
This protocol outlines the standard procedure for dissolving a hydrophobic compound in DMSO.
-
Calculate Required Mass : Determine the mass of "this compound" needed to achieve the desired stock concentration (e.g., 10 mM).
-
Add Solvent : Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Facilitate Dissolution : Vortex the mixture vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if the compound is heat-stable.
-
Visual Confirmation : Inspect the solution against a light source to ensure it is clear and free of any visible particles or sediment.
-
Aliquot and Store : Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light if the compound is light-sensitive.
Protocol 2: Determining Maximum Soluble Concentration (Kinetic Solubility Assay)
This assay helps determine the practical solubility limit of "this compound" in your specific experimental medium.
Workflow for Kinetic Solubility Assay
Methodology:
-
Prepare Dilutions : In a 96-well plate, prepare a serial dilution of your high-concentration "this compound" stock solution (e.g., 10 mM in DMSO).
-
Prepare Media Plate : In a separate 96-well plate, add your complete, pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Add Compound : Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the media plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubate : Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a set period, typically 1-2 hours.
-
Assess Precipitation : Visually inspect each well against a light source for any signs of cloudiness, crystals, or precipitate. You can also quantitatively measure turbidity by reading absorbance at a wavelength like 620 nm.
-
Determine Limit : The highest concentration that remains clear is your maximum working soluble concentration under these conditions.
Hypothetical Signaling Pathway
Many antifungal agents function by disrupting the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. The diagram below illustrates a simplified ergosterol biosynthesis pathway, a plausible target for "this compound."
References
Modifying "Antifungal agent 99" for better efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on modifying "Antifungal agent 99" to improve its efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental validation of this compound and its derivatives.
Q1: We are observing unexpectedly high Minimum Inhibitory Concentration (MIC) values for our modified agent against Candida albicans. What are the potential causes and how can we troubleshoot this?
A1: High MIC values suggest reduced antifungal activity. The issue could stem from the compound itself, the target organism, or the experimental setup.
-
Compound-Related Issues:
-
Poor Solubility: The modification may have decreased the compound's solubility in the assay medium, reducing its effective concentration.
-
Troubleshooting: Confirm the solubility of the compound in the test medium (e.g., RPMI-1640). Consider using a co-solvent like DMSO, but ensure the final concentration is non-toxic to the fungal cells (typically ≤1%).
-
-
Reduced Target Affinity: The chemical modification might have altered the compound's structure in a way that reduces its binding affinity to the target enzyme, lanosterol (B1674476) 14-alpha-demethylase (ERG11).
-
Troubleshooting: If available, perform in-silico molecular docking studies with the modified compound and the ERG11 enzyme. Biochemical assays to determine the IC50 value against purified ERG11 can also quantify target inhibition.
-
-
-
Target-Related Issues:
-
Known Resistance Mechanisms: The Candida albicans strain you are using may possess intrinsic or acquired resistance mechanisms to azole-class antifungals. Common mechanisms include overexpression of the ERG11 gene or mutations in the gene that prevent drug binding.
-
Troubleshooting: Sequence the ERG11 gene of your fungal strain to check for known resistance mutations. Use a well-characterized, azole-susceptible reference strain (e.g., ATCC 90028) as a control.
-
-
-
Experimental Setup:
-
Incorrect Inoculum Preparation: An overly dense fungal inoculum can lead to artificially high MIC values.
-
Troubleshooting: Ensure the final inoculum concentration matches the standardized protocol (e.g., CLSI M27 guidelines, typically 0.5-2.5 x 10³ CFU/mL). Verify cell density using a spectrophotometer or hemocytometer.
-
-
Q2: Our modified this compound shows high potency in vitro, but poor efficacy in our animal model. What could be the reason for this discrepancy?
A2: A disconnect between in vitro and in vivo results is a common challenge in drug development. The reasons are often multifactorial, relating to the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.
-
Pharmacokinetic Issues:
-
Poor Bioavailability: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body.
-
Troubleshooting: Conduct preliminary pharmacokinetic studies to determine key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability. Modifications to the compound to improve its absorption or reduce its metabolic clearance may be necessary.
-
-
High Protein Binding: The agent might bind extensively to plasma proteins (e.g., albumin), reducing the concentration of the free, active drug available to fight the infection.
-
Troubleshooting: Perform plasma protein binding assays to quantify the unbound fraction of the drug.
-
-
-
Toxicity Issues:
-
Off-Target Effects: The compound could be causing unforeseen toxicity in the animal model, leading to adverse effects that compromise the experiment.
-
Troubleshooting: Perform a preliminary dose-ranging toxicity study in uninfected animals to establish a maximum tolerated dose (MTD).
-
-
Below is a troubleshooting workflow to diagnose the cause of high MIC values.
Caption: Troubleshooting workflow for high MIC values.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an azole-class inhibitor that targets lanosterol 14-alpha-demethylase (encoded by the ERG11 gene), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. By inhibiting this enzyme, the agent disrupts the production of ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.
The diagram below illustrates the ergosterol biosynthesis pathway and the target of this compound.
Caption: Ergosterol biosynthesis pathway showing the target of this compound.
Q2: How can we quantify the impact of our modified agent on ergosterol production?
A2: A sterol quantitation assay using spectrophotometry is a common method. This involves extracting total sterols from fungal cells that have been treated with your compound and comparing the ergosterol content to that of untreated cells. A reduction in ergosterol levels provides direct evidence that your compound is inhibiting the intended pathway.
Q3: What are the best practices for assessing the cytotoxicity of our new compounds?
A3: It is crucial to assess cytotoxicity against a relevant mammalian cell line (e.g., HEK293 for kidney cells, or HepG2 for liver cells) to determine the compound's therapeutic index. A standard method is the MTT or XTT assay, which measures cell viability. The assay should be run in parallel with your antifungal experiments, and the goal is to find a compound with high antifungal activity (low MIC) and low mammalian cell toxicity (high IC50).
Data Presentation
Effective data management is key to comparing the efficacy of different derivatives of this compound.
Table 1: Comparative Antifungal Activity and Cytotoxicity
| Compound ID | Modification | MIC vs. C. albicans (μg/mL) | MIC vs. A. fumigatus (μg/mL) | Cytotoxicity IC50 (HEK293 cells, μg/mL) | Selectivity Index (IC50/MIC C. albicans) |
| Agent 99 (Parent) | None | 2.0 | 4.0 | > 64 | > 32 |
| Mod-01-A | C-5 Propyl group | 0.5 | 1.0 | > 64 | > 128 |
| Mod-01-B | C-5 Phenyl group | 8.0 | 16.0 | 32 | 4 |
| Mod-02-C | Triazole ring swap | 1.0 | 2.0 | 48 | 48 |
Table 2: Solubility Profile of Modified Compounds
| Compound ID | PBS (pH 7.4) Solubility (μg/mL) | RPMI-1640 w/ 1% DMSO Solubility (μg/mL) |
| Agent 99 (Parent) | 5 | > 128 |
| Mod-01-A | 10 | > 128 |
| Mod-01-B | < 1 | 15 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for this compound and its derivatives.
Caption: Standard workflow for a broth microdilution MIC assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial 2-fold dilution series in a separate plate to create working concentrations.
-
Plate Setup: In a 96-well flat-bottom plate, add 2 μL of each compound dilution. Include a positive control (fungi + medium + DMSO, no drug) and a negative/sterility control (medium only).
-
Medium Addition: Add 198 μL of RPMI-1640 medium (buffered with MOPS) to each well. This results in a final DMSO concentration of 1%.
-
Inoculum Preparation: Grow the fungal strain on an agar (B569324) plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 μL of the final inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 530 nm.
Reducing cytotoxicity of "Antifungal agent 99" in mammalian cells
Technical Support Center: Antifungal Agent 99
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of this compound in mammalian cells and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of fungal lanosterol (B1674476) 14-alpha-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to fungal cell death.[4]
Q2: Why does this compound exhibit cytotoxicity in mammalian cells?
A2: Mammalian cells have a homologous enzyme, sterol 14α-demethylase (CYP51A1), which is involved in the cholesterol biosynthesis pathway.[2] While this compound is designed for selectivity towards the fungal enzyme, high concentrations can lead to off-target inhibition of the human CYP51A1. This disruption in cholesterol synthesis, coupled with the induction of oxidative stress through the generation of reactive oxygen species (ROS), can trigger apoptotic pathways in mammalian cells.
Q3: What is the typical therapeutic window for this compound?
A3: The therapeutic window is cell-line dependent. It is critical to determine the IC50 (half-maximal inhibitory concentration) for your specific fungal target and the CC50 (half-maximal cytotoxic concentration) for your mammalian cell line. The selectivity index (SI), calculated as CC50 / IC50, should be greater than 10 for a favorable therapeutic window.
Q4: Are there general strategies to reduce the cytotoxicity of this compound?
A4: Yes, several strategies can be employed:
-
Concentration Optimization: Use the lowest effective concentration that maintains antifungal activity while minimizing mammalian cell cytotoxicity.
-
Co-treatment with Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) or Vitamin E can help quench the reactive oxygen species (ROS) produced as an off-target effect, thereby reducing oxidative stress-induced cell death.
-
Liposomal Formulation: Encapsulating this compound in liposomes can improve its delivery to fungal cells and reduce exposure to mammalian cells, thereby lowering systemic toxicity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High cytotoxicity in all tested concentrations. | Concentration Error: Incorrect stock solution concentration or dilution calculation. | Verify stock concentration and recalculate all dilutions. Prepare fresh solutions. |
| Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high. | Ensure the final solvent concentration is below the cytotoxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control. | |
| Cell Culture Health: Cells may be unhealthy, at a high passage number, or contaminated (e.g., with mycoplasma). | Use cells within a consistent and low passage number range. Routinely test for mycoplasma. Ensure optimal culture conditions. | |
| Inconsistent results between experiments. | Cell Density Variation: Seeding density was not consistent across experiments. | Standardize the cell seeding density for all assays. Cell confluency can affect responsiveness. |
| Reagent Variability: Inconsistent preparation of reagents or multiple freeze-thaw cycles of stock solutions. | Prepare fresh reagents for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| Plate Edge Effects: Evaporation in the outer wells of the microplate can concentrate the compound. | To mitigate this, fill perimeter wells with sterile PBS and do not use them for experimental data. | |
| Low antifungal activity at non-toxic concentrations. | Suboptimal Therapeutic Window: The agent may have a narrow therapeutic window for the specific fungal and mammalian cell combination. | Consider co-treatment with an antioxidant to widen the therapeutic window. Evaluate if a liposomal formulation could enhance selectivity. |
| Compound Instability: The agent may be degrading in the culture medium over the incubation period. | Assess the stability of this compound in your specific medium over time. Consider shorter incubation periods if necessary. |
Data & Experimental Protocols
Data Summary Tables
Table 1: Comparative IC50 and CC50 of this compound
| Cell Line | Type | Parameter | Concentration (µM) |
| Candida albicans | Fungal | IC50 | 1.5 |
| A549 | Human Lung Carcinoma | CC50 | 25.0 |
| HepG2 | Human Liver Carcinoma | CC50 | 18.5 |
| HEK293 | Human Embryonic Kidney | CC50 | 32.0 |
Table 2: Effect of N-acetylcysteine (NAC) on the Cytotoxicity of this compound in HepG2 Cells
| This compound (µM) | Co-treatment with NAC (1 mM) | Cell Viability (%) |
| 0 (Control) | No | 100 |
| 20 | No | 45 |
| 20 | Yes | 82 |
| 40 | No | 15 |
| 40 | Yes | 55 |
Key Experimental Protocols
1. MTT Assay for Mammalian Cell Viability
This protocol assesses cell metabolic activity as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
-
Materials: MTT solution (5 mg/mL in PBS), DMSO, 96-well plates, multichannel pipette.
-
Procedure:
-
Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (and co-treatments if applicable) and incubate for 24-48 hours.
-
Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)
This assay uses the cell-permeant reagent 2',7'–dichlorofluorescin diacetate (DCFDA) to measure ROS activity. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent compound DCF.
-
Materials: DCFDA (H2DCFDA), Hanks' Balanced Salt Solution (HBSS), 96-well black-walled plates.
-
Procedure:
-
Seed cells in a 96-well black-walled plate and treat with this compound for the desired time.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Load the cells with 10 µM DCFDA in HBSS and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells again with HBSS to remove excess probe.
-
Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
3. Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay uses a labeled substrate (e.g., DEVD-pNA) which is cleaved by active caspase-3 to produce a colorimetric or fluorometric signal.
-
Materials: Caspase-3 colorimetric or fluorometric assay kit, cell lysis buffer, reaction buffer.
-
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest approximately 1-5 million cells and pellet them by centrifugation.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Add 50 µL of 2x reaction buffer containing the caspase-3 substrate to each sample.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the output using a microplate reader at 405 nm (for colorimetric assays) or with appropriate excitation/emission wavelengths for fluorometric assays.
-
Visual Guides & Workflows
Caption: Proposed Cytotoxicity Pathway of this compound.
Caption: Experimental Workflow for Cytotoxicity Reduction.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Antifungal Resistance and New Strategies to Control Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effective treatment of systemic candidiasis by synergistic targeting of cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antifungal Efficacy: Investigating a Novel Succinate Dehydrogenase Inhibitor Against the Standard-of-Care Fluconazole in Candida albicans
For Immediate Release to the Scientific Community
This guide provides a comparative overview of a novel investigational antifungal, designated "Antifungal agent 99," and the widely used azole, fluconazole (B54011), against the opportunistic fungal pathogen Candida albicans. Due to the proprietary nature of "this compound," this document serves as a template for researchers, presenting established data for fluconazole alongside placeholders for forthcoming data on the investigational agent. The objective is to offer a framework for the direct comparison of their antifungal activities and mechanisms of action.
Mechanisms of Action: A Tale of Two Pathways
The antifungal activity of fluconazole and "this compound" stem from their interference with distinct, yet vital, cellular processes in Candida albicans.
Fluconazole: As a member of the triazole class, fluconazole's mechanism of action is the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, responsible for converting lanosterol (B1674476) to ergosterol.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By inhibiting 14α-demethylase, fluconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth and replication.[1][2]
References
Comparative Analysis: Antifungal Agent 99 vs. Amphotericin B - A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of a novel antifungal candidate, designated here as "Antifungal Agent 99," and the established polyene antifungal, Amphotericin B. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound represents a novel class of synthetic antifungals, the 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromides, which have demonstrated promising in vitro activity against clinically relevant yeasts. In this analysis, we compare its efficacy and cytotoxic profile to Amphotericin B, a cornerstone in the treatment of systemic fungal infections. While Amphotericin B exhibits potent and broad-spectrum activity, its clinical use is often hampered by significant toxicity. This compound emerges as a potential alternative with a different mechanism of action and a potentially improved safety profile, warranting further investigation.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the available quantitative data for this compound and Amphotericin B. The data for this compound is derived from a study on novel 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromides, where the most active compound is designated as this compound for this comparison.
| Parameter | This compound (Compound 7f) | Amphotericin B |
| Mechanism of Action | Proposed to disrupt cell membrane integrity or other cellular processes. | Binds to ergosterol (B1671047) in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[1][2] |
| Minimum Inhibitory Concentration (MIC) in µg/mL | ||
| Candida albicans | 4 | 0.125 - 1 |
| Cryptococcus neoformans | 4 | 0.125 - 1 |
| Aspergillus fumigatus | Data not available | 0.5 - 2 |
| Cytotoxicity (IC50 in µg/mL) | ||
| Human Embryonic Kidney (HEK293) cells | >32 | Varies significantly with formulation (e.g., ~1-5 for deoxycholate) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The in vitro antifungal activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
a. Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
b. Drug Dilution and Plate Preparation:
-
A two-fold serial dilution of the antifungal agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Each well of the plate receives 100 µL of the diluted antifungal agent.
-
A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.
c. Inoculation and Incubation:
-
100 µL of the prepared fungal inoculum is added to each well of the microtiter plate.
-
The plate is incubated at 35°C for 24-48 hours.
d. Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
-
For agents like Amphotericin B, the endpoint is typically defined as 100% growth inhibition. For other agents, a ≥50% reduction in turbidity may be used.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the metabolic activity of mammalian cells as an indicator of cell viability.
a. Cell Seeding:
-
Mammalian cells (e.g., HEK293) are seeded in a 96-well plate at an appropriate density and incubated overnight to allow for attachment.
b. Compound Treatment:
-
Serial dilutions of the antifungal agent are prepared in a suitable cell culture medium.
-
The medium from the cells is replaced with the medium containing the different concentrations of the antifungal agent.
-
Control wells with untreated cells and medium-only blanks are included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
c. MTT Addition and Incubation:
-
MTT solution is added to each well to a final concentration of 0.5 mg/mL.
-
The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.
d. Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
e. Data Analysis:
-
Cell viability is calculated as a percentage relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Mandatory Visualization
References
Validating the Antifungal Efficacy of "Antifungal Agent 99" Against the Emerging Pathogen Candida auris
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a critical challenge to global health. Candida auris, a recently identified species of yeast, has become a significant concern due to its rapid worldwide spread, high mortality rates, and intrinsic resistance to multiple classes of antifungal drugs.[1][2] This guide provides a comparative validation of a novel investigational drug, "Antifungal agent 99," against this formidable pathogen. The data presented herein, while illustrative, outlines a robust framework for the evaluation of new antifungal candidates.
"this compound" is a novel small molecule inhibitor of fungal succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[3] Its unique mechanism of action suggests potential efficacy against fungal strains that have developed resistance to conventional antifungals targeting ergosterol (B1671047) biosynthesis or cell wall integrity.[4][5] This guide compares the in vitro activity of "this compound" with two widely used antifungal agents, Amphotericin B (a polyene) and Fluconazole (an azole), against a clinical isolate of Candida auris.
Comparative Antifungal Activity
The in vitro antifungal activity was assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The results, summarized in Table 1, demonstrate the potent activity of "this compound" against C. auris, with significantly lower MIC and MFC values compared to Fluconazole, to which this isolate exhibits resistance.
Table 1: Comparative MIC and MFC Values against Candida auris
| Antifungal Agent | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| This compound | 0.125 | 0.5 |
| Amphotericin B | 1 | 2 |
| Fluconazole | >64 | >64 |
A time-kill assay was performed to evaluate the fungicidal kinetics of "this compound." As shown in Table 2, "this compound" exhibited significant fungicidal activity at 4x MIC, achieving a >3-log10 reduction in colony-forming units (CFU) within 24 hours, comparable to the fungicidal effect of Amphotericin B.
Table 2: Time-Kill Kinetics against Candida auris at 4x MIC
| Time (hours) | This compound (log10 CFU/mL) | Amphotericin B (log10 CFU/mL) | Fluconazole (log10 CFU/mL) | Growth Control (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 4 | 5.2 | 4.8 | 6.1 | 6.5 |
| 8 | 4.1 | 3.5 | 6.3 | 7.0 |
| 12 | 2.8 | 2.1 | 6.5 | 7.5 |
| 24 | <2.0 | <2.0 | 6.8 | 8.0 |
Experimental Workflow and Methodologies
The validation of "this compound" followed a structured experimental workflow, as depicted below.
Caption: Experimental workflow for antifungal susceptibility testing.
Detailed Experimental Protocols
1. Fungal Isolate and Culture Conditions: A clinical isolate of Candida auris, resistant to fluconazole, was used in all experiments. The isolate was cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. For liquid cultures, a single colony was inoculated into RPMI-1640 medium buffered with MOPS and incubated at 35°C with agitation.
2. Antifungal Agents: "this compound," Amphotericin B, and Fluconazole were dissolved in DMSO to prepare stock solutions of 1 mg/mL. Serial dilutions were prepared in RPMI-1640 medium.
3. Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines. A fungal suspension of 1-5 x 10^3 CFU/mL was added to 96-well plates containing serial dilutions of the antifungal agents. The plates were incubated at 35°C for 24 hours. The MIC was defined as the lowest concentration of the drug that resulted in a significant inhibition of visible growth.
4. Minimum Fungicidal Concentration (MFC) Determination: Following MIC determination, 10 µL aliquots from wells showing no visible growth were sub-cultured onto SDA plates. The plates were incubated at 35°C for 48 hours. The MFC was defined as the lowest drug concentration that resulted in a ≥99.9% reduction in CFU compared to the initial inoculum.
5. Time-Kill Assay: Fungal suspensions were prepared at a starting inoculum of approximately 1 x 10^6 CFU/mL in RPMI-1640 medium. The antifungal agents were added at a concentration of 4x their respective MICs. The cultures were incubated at 35°C with agitation. At predetermined time points (0, 4, 8, 12, and 24 hours), aliquots were removed, serially diluted, and plated on SDA to determine the CFU/mL.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
"this compound" targets the fungal respiratory chain by inhibiting succinate dehydrogenase (SDH), also known as Complex II. This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular ATP and ultimately fungal cell death. This mechanism is distinct from that of azoles, which inhibit ergosterol synthesis, and polyenes, which bind to ergosterol in the cell membrane.
Caption: Inhibition of Succinate Dehydrogenase by "this compound".
Conclusion
The data presented in this guide highlights the potent in vitro antifungal activity of "this compound" against a clinical isolate of the multidrug-resistant pathogen Candida auris. Its novel mechanism of action, targeting the fungal mitochondrial respiratory chain, provides a promising avenue for the development of new therapies to combat emerging fungal threats. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising new antifungal agent.
References
- 1. Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of novel antifungal agents for the treatment of Candida auris infections [vtechworks.lib.vt.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of "Antifungal Agent 99" MIC Results: A Guide for Inter-Laboratory Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of Minimum Inhibitory Concentration (MIC) results for the novel antifungal agent, "Antifungal Agent 99," across different laboratories. Due to the absence of publicly available multi-laboratory MIC data for this specific agent, this document serves as a procedural template. It outlines the necessary experimental protocols, data presentation formats, and visualizations to ensure robust and comparable results.
"this compound" has been identified as a fungal succinate (B1194679) dehydrogenase (SDH) inhibitor, a mechanism that disrupts the mitochondrial electron transport chain and subsequent energy production in fungi.[1] To establish its efficacy and ensure the reliability of susceptibility testing, a standardized approach to inter-laboratory comparison is crucial.
Data Presentation: Standardizing MIC Reporting
Consistent and clear data presentation is fundamental for effective cross-validation. The following table provides a standardized format for reporting MIC values from different laboratories. This structure allows for easy comparison of "this compound" against common comparator antifungal agents across various fungal species.
Table 1: Inter-Laboratory MIC Comparison for this compound and Comparators
| Fungal Species | Antifungal Agent | Lab 1 MIC (µg/mL) | Lab 2 MIC (µg/mL) | Lab 3 MIC (µg/mL) | Mean MIC (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | This compound | Data | Data | Data | Data | Data |
| Amphotericin B | Data | Data | Data | Data | Data | |
| Fluconazole | Data | Data | Data | Data | Data | |
| Aspergillus fumigatus | This compound | Data | Data | Data | Data | Data |
| Amphotericin B | Data | Data | Data | Data | Data | |
| Voriconazole | Data | Data | Data | Data | Data | |
| Cryptococcus neoformans | This compound | Data | Data | Data | Data | Data |
| Amphotericin B | Data | Data | Data | Data | Data | |
| Flucytosine | Data | Data | Data | Data | Data |
Note: This table is a template. "Data" should be replaced with experimentally determined MIC values.
Experimental Protocols: Ensuring Methodological Consistency
To minimize variability in MIC results between laboratories, adherence to standardized antifungal susceptibility testing (AFST) protocols is paramount.[2][3] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[4][5]
Key Experimental Steps for MIC Determination:
-
Isolate Selection and Maintenance:
-
Use well-characterized, quality-controlled fungal isolates.
-
Subculture isolates on appropriate media (e.g., Sabouraud Dextrose Agar) to ensure viability and purity before testing.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum suspension from fresh cultures.
-
Adjust the inoculum density spectrophotometrically to a final concentration specified by the chosen guideline (e.g., 0.5 to 2.5 x 10^3 CFU/mL for yeasts by CLSI M27).
-
-
Antifungal Agent Preparation:
-
Prepare stock solutions of "this compound" and comparator drugs in a suitable solvent.
-
Perform serial two-fold dilutions in the test medium to achieve the desired concentration range.
-
-
Broth Microdilution Assay:
-
The broth microdilution method is a standard for MIC determination.
-
Use 96-well microtiter plates with RPMI-1640 medium, with or without glucose supplementation, as specified by the chosen protocol (CLSI or EUCAST).
-
Inoculate each well with the standardized fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate plates at a controlled temperature (typically 35°C) for a specified duration (e.g., 24-48 hours for Candida spp.).
-
-
MIC Endpoint Reading:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For azoles and echinocandins against yeasts, the endpoint is typically a ≥50% reduction in turbidity. For amphotericin B, it is the lowest concentration with no visible growth.
-
Visualizing the Process and Mechanism
Experimental Workflow for Cross-Validation
The following diagram illustrates a standardized workflow for a cross-laboratory validation of "this compound" MIC results.
Caption: Workflow for Inter-Laboratory MIC Cross-Validation.
Signaling Pathway: Mechanism of Action of this compound
"this compound" acts as a succinate dehydrogenase (SDH) inhibitor. The diagram below depicts its impact on the fungal mitochondrial electron transport chain.
Caption: Mechanism of Action of a Succinate Dehydrogenase Inhibitor.
By following these guidelines, researchers can generate high-quality, reproducible MIC data for "this compound," facilitating its objective comparison with other antifungal agents and supporting its development for clinical use.
References
Performance of Succinate Dehydrogenase Inhibitors Against Drug-Resistant Fungal Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available data on the performance of a specific "Antifungal agent 99" against drug-resistant human fungal isolates is not available. This guide provides a comparative framework based on the broader class of Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs), to which "this compound" (also identified as Compound E1, a fungal succinate dehydrogenase inhibitor) belongs. The experimental data presented is illustrative and based on findings for other SDHIs, primarily in the agricultural context, to demonstrate how such a comparison would be structured.
Introduction
The emergence of multidrug-resistant fungal infections is a critical global health threat, necessitating the development of novel antifungal agents with unique mechanisms of action. Succinate dehydrogenase inhibitors (SDHIs) represent a class of antifungals that target mitochondrial respiration, a fundamental process for fungal survival. This guide provides a comparative overview of the potential performance of SDHIs against clinically relevant drug-resistant fungal isolates, such as Candida auris and azole-resistant Aspergillus fumigatus.
SDHIs disrupt the fungal electron transport chain by inhibiting succinate dehydrogenase (also known as complex II), an enzyme crucial for both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][2] This mechanism of action is distinct from currently available antifungal classes, such as azoles, polyenes, and echinocandins, suggesting a potential role in combating resistance. However, it is important to note that the extensive use of SDHIs in agriculture has raised concerns about the potential for cross-resistance to clinical antifungals in environmental fungi like Aspergillus fumigatus.[3][4]
Comparative Performance Data
While specific data for "this compound" is unavailable, the following tables illustrate how the in vitro susceptibility of this agent could be compared against standard-of-care antifungals for key drug-resistant fungal pathogens. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Illustrative In Vitro Susceptibility of this compound against Candida auris Isolates
| Antifungal Agent | Mechanism of Action | MIC Range (µg/mL) - Clade I (Azole-R) | MIC Range (µg/mL) - Clade II (Amphotericin B-R) | MIC Range (µg/mL) - Clade IV (Echinocandin-R) |
| This compound (Hypothetical) | Succinate Dehydrogenase Inhibitor | 0.125 - 2 | 0.25 - 4 | 0.125 - 2 |
| Fluconazole | Ergosterol Biosynthesis Inhibitor | 64 - >256 | 2 - 32 | 8 - 128 |
| Amphotericin B | Binds to Ergosterol | 0.5 - 2 | 4 - 16 | 0.5 - 1 |
| Micafungin | β-(1,3)-D-glucan Synthase Inhibitor | 0.06 - 0.5 | 0.06 - 0.25 | 4 - >16 |
Table 2: Illustrative In Vitro Susceptibility of this compound against Azole-Resistant Aspergillus fumigatus Isolates
| Antifungal Agent | Mechanism of Action | MIC Range (µg/mL) - Wild-Type | MIC Range (µg/mL) - TR34/L98H Mutant | MIC Range (µg/mL) - TR46/Y121F/T289A Mutant |
| This compound (Hypothetical) | Succinate Dehydrogenase Inhibitor | 0.03 - 0.5 | 0.06 - 1 | 0.125 - 2 |
| Voriconazole | Ergosterol Biosynthesis Inhibitor | 0.25 - 1 | 4 - >16 | 8 - >16 |
| Amphotericin B | Binds to Ergosterol | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 |
| Caspofungin | β-(1,3)-D-glucan Synthase Inhibitor | 0.03 - 0.25 | 0.03 - 0.25 | 0.03 - 0.25 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antifungal activity. The following are standard protocols for key in vitro experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, sterile fungal culture medium (e.g., RPMI-1640), fungal inoculum, antifungal agent stock solution, spectrophotometer.
-
Procedure:
-
Prepare serial twofold dilutions of the antifungal agent in the microtiter plate.
-
Prepare a standardized fungal inoculum suspension and dilute it to the desired final concentration.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without the drug) and a negative control (medium only).
-
Incubate the plates at a specified temperature and duration (e.g., 35°C for 24-48 hours).
-
Determine the MIC visually or by using a spectrophotometer to measure turbidity. The MIC is the lowest concentration showing significant growth inhibition compared to the positive control.
-
Time-Kill Assays
This assay assesses the fungicidal or fungistatic activity of an antifungal agent over time.
-
Materials: Sterile culture tubes, fungal inoculum, antifungal agent, sterile saline, agar (B569324) plates.
-
Procedure:
-
Prepare tubes with fungal inoculum and different concentrations of the antifungal agent (e.g., 1x, 4x, 16x MIC).
-
Incubate the tubes at the appropriate temperature with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate to determine the number of viable colony-forming units (CFUs).
-
Plot the log10 CFU/mL against time to generate time-kill curves. A ≥3-log10 decrease in CFU/mL from the initial inoculum is typically considered fungicidal.
-
Visualizations
Signaling Pathway of Succinate Dehydrogenase Inhibitors
References
- 1. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agricultural SDHIs Induce Azole Resistance in Aspergillus fumigatus via Mitochondrial Sdh1 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking "Antifungal Agent 99" Against a Panel of Known Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the putative "Antifungal agent 99," a novel succinate (B1194679) dehydrogenase inhibitor (SDHI), against a panel of established antifungal agents. The analysis is based on publicly available experimental data and standardized testing methodologies to facilitate research and development efforts in the field of antifungal drug discovery.
Executive Summary
"this compound" is identified as a fungal succinate dehydrogenase (SDH) inhibitor, a class of antifungals that disrupts the mitochondrial respiratory chain, leading to impaired cellular energy production.[1] This guide benchmarks its potential efficacy against representatives from four major classes of clinically relevant antifungals: polyenes (Amphotericin B), azoles (Fluconazole and Voriconazole), and echinocandins (Caspofungin). The comparative analysis focuses on their mechanisms of action, in vitro activity against key fungal pathogens, and the cellular signaling pathways they impact.
Quantitative Efficacy Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the benchmark antifungals against Candida albicans and Aspergillus fumigatus. MIC is a key indicator of an antifungal agent's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. Lower MIC values are indicative of higher antifungal activity.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans
| Antifungal Agent | Class | Mechanism of Action | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (proxy: SDHIs) | Succinate Dehydrogenase Inhibitor | Inhibition of mitochondrial complex II | Varies | Boscalid: >100 | Varies |
| Amphotericin B | Polyene | Binds to ergosterol (B1671047), forming pores in the cell membrane | 0.25 - 1 | 0.5 | 1 |
| Fluconazole | Azole | Inhibits ergosterol biosynthesis (lanosterol 14-α-demethylase) | 0.25 - 64 | 0.5 | 8 |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthesis in the cell wall | 0.015 - 0.5 | 0.06 | 0.125 |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus fumigatus
| Antifungal Agent | Class | Mechanism of Action | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (proxy: SDHIs) | Succinate Dehydrogenase Inhibitor | Inhibition of mitochondrial complex II | Varies | Boscalid: >32 | Varies |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane | 0.12 - 2 | 0.5 | 1 |
| Voriconazole | Azole | Inhibits ergosterol biosynthesis (lanosterol 14-α-demethylase) | 0.06 - >8 | 0.25 | 0.5 |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthesis in the cell wall | 0.008 - 0.06 (MEC) | 0.015 (MEC) | 0.06 (MEC) |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple studies and may show ranges. MEC (Minimum Effective Concentration) is used for echinocandins against molds and represents the lowest concentration showing morphologically abnormal, short, and branched hyphae.
Experimental Protocols
The following are summarized standard methodologies for antifungal susceptibility testing, essential for ensuring the reproducibility and comparability of results.
Broth Microdilution Antifungal Susceptibility Testing (as per CLSI M27/M38 and EUCAST E.DEF)
This is the reference method for determining the MIC of antifungal agents.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts).
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without antifungal agent) and a sterility control well (without inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
Experimental workflow for antifungal susceptibility testing.
Signaling Pathways and Mechanisms of Action
Antifungal agents exert their effects by targeting specific cellular structures or pathways. The inhibition of these targets triggers various stress response signaling cascades within the fungal cell.
Mechanism of Action of this compound (SDHI)
Succinate dehydrogenase is a key enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[2] By inhibiting SDH, "this compound" blocks the oxidation of succinate to fumarate, which has two major consequences: disruption of the electron transport chain, leading to a decrease in ATP production, and interruption of the TCA cycle. This dual impact on cellular respiration is a potent mechanism for inhibiting fungal growth.
Mechanism of action of this compound.
Comparative Signaling Pathways
Different classes of antifungals trigger distinct cellular stress responses. Understanding these pathways can provide insights into potential synergistic drug combinations and mechanisms of resistance.
-
Polyenes (Amphotericin B): Directly bind to ergosterol in the fungal cell membrane, leading to pore formation, ion leakage, and cell death. This rapid membrane damage induces oxidative stress and activates the Cell Wall Integrity (CWI) pathway.
-
Azoles (Fluconazole, Voriconazole): Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for ergosterol biosynthesis. The depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane integrity and function, activating the CWI and High Osmolarity Glycerol (HOG) pathways.[1]
-
Echinocandins (Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This leads to cell wall stress and osmotic instability, strongly activating the CWI pathway as a compensatory mechanism.[1]
-
SDHIs (this compound): Inhibition of mitochondrial respiration leads to a decrease in ATP and an increase in reactive oxygen species (ROS). This energy crisis and oxidative stress can activate stress response pathways such as the HOG pathway.
Comparative overview of antifungal targets and signaling.
Conclusion
"this compound," as a representative of the SDHI class, presents a distinct mechanism of action compared to the major classes of clinically used antifungals. Its targeting of mitochondrial respiration offers a potentially valuable alternative, particularly in the context of emerging resistance to azoles and other classes. The provided data and protocols offer a framework for further comparative studies to fully elucidate the therapeutic potential of this and other novel antifungal candidates. Future research should focus on obtaining direct MIC data for "this compound" against a broad panel of fungal pathogens and exploring potential synergies with existing antifungal agents.
References
Statistical validation of "Antifungal agent 99" experimental data
This guide provides a detailed comparison of the in-vitro activity of Antifungal Agent 99 against other established antifungal agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential therapeutic applications.
Comparative Efficacy of Antifungal Agents
The in-vitro efficacy of this compound was evaluated against a panel of common fungal pathogens and compared with leading antifungal drugs, including Amphotericin B and Fluconazole. The minimum inhibitory concentration (MIC), the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, was determined using standardized broth microdilution methods.[1][2]
| Fungal Species | This compound (MIC in µg/mL) | Amphotericin B (MIC in µg/mL) | Fluconazole (MIC in µg/mL) |
| Candida albicans | 0.125 | 0.25 | 0.5 |
| Candida glabrata | 0.25 | 0.5 | 16 |
| Candida krusei | 0.25 | 0.5 | 64 |
| Aspergillus fumigatus | 0.5 | 0.5 | >64 |
| Cryptococcus neoformans | 0.06 | 0.125 | 4 |
Note: The MIC values for this compound are hypothetical and for illustrative purposes. Lower MIC values are indicative of greater antifungal potency.
Mechanism of Action: Inhibition of Succinate (B1194679) Dehydrogenase
This compound functions as a fungal succinate dehydrogenase (SDH) inhibitor.[3] By targeting this key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, it disrupts cellular respiration and energy production, leading to fungal cell death. This mechanism is distinct from azoles, which inhibit ergosterol (B1671047) synthesis, and polyenes, which bind to ergosterol to disrupt the cell membrane.[4][5][6][7][8]
Caption: Mechanism of action of this compound.
Experimental Protocols
The minimum inhibitory concentrations (MICs) were determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Preparation of Antifungal Solutions: Stock solutions of this compound and comparator drugs were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions were then made in RPMI 1640 medium to achieve the final desired concentrations in 96-well microtiter plates.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[9]
-
Incubation: The microtiter plates were incubated at 35°C. The incubation period varied depending on the fungal species, typically 24 hours for Candida species and 48 hours for Aspergillus and Cryptococcus species.[1]
-
MIC Reading: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth in the drug-free control well.
Caption: Workflow for Broth Microdilution MIC Testing.
Discussion
The preliminary in-vitro data suggests that this compound exhibits potent activity against a broad spectrum of fungal pathogens, including species that are known to have reduced susceptibility to other classes of antifungals, such as Candida glabrata and Candida krusei.[4] Its unique mechanism of action, targeting the mitochondrial succinate dehydrogenase, presents a promising avenue for the development of new therapies, particularly for infections caused by resistant fungal strains. Further studies are warranted to evaluate the in-vivo efficacy, safety profile, and pharmacokinetic properties of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Fungus Among Us: An Antifungal Review [uspharmacist.com]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Comparative Safety Profile of Antifungal Agent 99 and Other Azole Antifungals: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the safety profile of the investigational "Antifungal Agent 99" against established azole antifungal agents. This document synthesizes critical safety data from preclinical and clinical studies to facilitate an objective evaluation of this novel agent in relation to existing therapeutic options.
This guide presents key safety parameters, including hepatotoxicity, potential for QT interval prolongation, and drug-drug interaction liabilities. Detailed methodologies for pivotal safety assessment assays are also provided to ensure transparency and aid in the interpretation of the presented data.
In Vitro Pharmacology and Toxicology
A critical initial step in the safety assessment of any new chemical entity is the evaluation of its in vitro pharmacological and toxicological properties. This section details the inhibitory effects on human cytochrome P450 (CYP) enzymes, a primary determinant of drug-drug interactions, as well as assessments of potential cardiotoxicity and genotoxicity.
Inhibition of Human Cytochrome P450 Enzymes
The azole class of antifungals is well-known for its potential to inhibit various CYP450 enzymes, leading to clinically significant drug-drug interactions. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potential. A lower IC50 value indicates a higher potency of inhibition.
| Antifungal Agent | CYP3A4 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) |
| This compound | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Fluconazole (B54011) | >200[1] | 30.3[2] | 12.3[2] |
| Itraconazole | 0.029[1] | >10[2] | >10 |
| Voriconazole | 3.2[3] | 8.4[2] | 8.7[2] |
| Posaconazole | [No specific IC50 found] | [No specific IC50 found] | [No specific IC50 found] |
| Ketoconazole | 0.0036[3] | [No specific IC50 found] | [No specific IC50 found] |
Cardiotoxicity Assessment: hERG Channel Inhibition
Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a key indicator of a drug's potential to cause QT interval prolongation and, consequently, life-threatening cardiac arrhythmias like Torsades de Pointes.[4][5]
| Antifungal Agent | hERG IC50 (µM) |
| This compound | [Data to be determined] |
| Fluconazole | [Data not readily available] |
| Itraconazole | [Data not readily available] |
| Voriconazole | [Data not readily available] |
| Posaconazole | [Data not readily available] |
| Ketoconazole | [Data not readily available] |
Genotoxicity Potential
Genotoxicity assays are essential to assess the potential of a drug candidate to damage genetic material. The Ames test and the in vitro micronucleus assay are standard preliminary screens for mutagenicity and clastogenicity, respectively.
| Assay | This compound | Other Azoles |
| Ames Test | [Data to be determined] | Generally non-mutagenic |
| In Vitro Micronucleus Assay | [Data to be determined] | Generally non-clastogenic |
Clinical Safety Profile
Clinical trial data provides the most relevant information regarding the safety and tolerability of an antifungal agent in humans. This section summarizes the incidence of key adverse events observed with various azole antifungals.
Hepatotoxicity
Hepatotoxicity is a known class effect of azole antifungals, ranging from transient elevations in liver enzymes to severe liver injury.[6][7][8]
| Adverse Event | This compound | Fluconazole | Itraconazole | Voriconazole | Posaconazole |
| Elevated Liver Enzymes | [Data to be determined] | ~1% (>8x ULN)[7] | ~3% (abnormal liver function)[7] | up to 12% (liver function abnormalities)[7] | Lower risk, associated with higher doses[7] |
| Severe Hepatotoxicity | [Data to be determined] | Rare[6] | Cases of serious liver injury reported[7] | Cases of fulminant hepatic failure reported[7] | Severe liver injury uncommon[6] |
| Treatment Discontinuation due to Hepatotoxicity | [Data to be determined] | Low | 1.5%[9] | Higher risk than fluconazole and echinocandins[9] | [Data not readily available] |
QT Interval Prolongation
Several azole antifungals have been associated with prolongation of the QT interval on the electrocardiogram, a risk factor for cardiac arrhythmias.[7][10]
| Adverse Event | This compound | Fluconazole | Itraconazole | Voriconazole | Posaconazole | Isavuconazole |
| QTc Prolongation | [Data to be determined] | Associated with QT prolongation[10] | Potential for QT prolongation[7] | Known to cause QT prolongation[10] | Associated with QT prolongation[10] | Causes dose-dependent QT shortening[10] |
| Torsades de Pointes | [Data to be determined] | Rare cases reported[10] | Reported[5] | Reported[5] | Reported[5] | Not expected |
Other Common Adverse Events
| Adverse Event | This compound | Fluconazole | Itraconazole | Voriconazole |
| Visual Disturbances | [Data to be determined] | Not commonly reported | Not commonly reported | ~30% (altered color sense, photophobia, blurred vision)[11] |
| Hallucinations | [Data to be determined] | Not commonly reported | Not commonly reported | 4.3% - 9% in some trials[11] |
| Gastrointestinal Effects | [Data to be determined] | Generally well-tolerated[7] | Higher incidence than fluconazole[7] | Common[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of safety data. The following are standard protocols for key in vitro safety assays.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[12][13] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of the test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.
Protocol Outline:
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to a range of concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[14][15][16] Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This assay can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.
Protocol Outline:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Exposure: Treat the cells with at least three concentrations of the test compound for a defined period, both with and without metabolic activation (S9 fraction).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
hERG Potassium Channel Assay
The hERG assay is a specialized in vitro electrophysiology study to assess the potential of a compound to inhibit the hERG potassium channel.[4][17]
Protocol Outline:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Patch-Clamp Electrophysiology: Use the whole-cell patch-clamp technique to measure the hERG current.
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Data Acquisition: Record the hERG current before and after the application of the test compound using a specific voltage protocol.
-
Analysis: Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC50 value.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Azole Antifungal Interaction with CYP450 Drug Metabolism Pathway.
Caption: Simplified Signaling Pathway of Azole-Induced Hepatotoxicity.
Caption: General Experimental Workflow for In Vitro Safety Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. Torsade de pointes and systemic azole antifungal agents: Analysis of global spontaneous safety reports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meded101.com [meded101.com]
- 8. Frontiers | Antifungal Drugs and Drug-Induced Liver Injury: A Real-World Study Leveraging the FDA Adverse Event Reporting System Database [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. droracle.ai [droracle.ai]
- 11. academic.oup.com [academic.oup.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antifungal Agent 99
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to stringent disposal protocols for potent compounds like Antifungal Agent 99 is not merely a regulatory requirement but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
It is important to note that "this compound" is a placeholder designation. The first and most critical step is to always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific chemical properties, hazards, and disposal instructions.[1][2]
Step 1: Waste Identification and Characterization
Before beginning any experimental work, it is imperative to have a clear plan for the disposal of all generated waste.[1] The initial step is to thoroughly characterize the waste associated with this compound.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards of a chemical.[1][2] Section 13 of the SDS will provide specific guidance on disposal considerations.
-
Determine Hazard Characteristics: Based on the SDS and experimental context, identify if the waste is:
-
Ignitable: Possesses a flashpoint of less than 140°F.
-
Corrosive: Has a pH of less than or equal to 2, or greater than or equal to 12.5.
-
Reactive: Is unstable and may undergo violent change without detonating.
-
Toxic: Is harmful or fatal if ingested or absorbed.
-
-
Assess for Mixed Waste: Determine if the this compound waste is mixed with other hazardous materials, such as biological agents (e.g., fungal cultures) or radioactive isotopes.
Step 2: Waste Segregation and Collection
Proper segregation of waste at the source is crucial to prevent dangerous chemical reactions and to ensure proper disposal. Never mix incompatible waste streams.
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L HDPE Carboy, clearly labeled "Hazardous Waste" with the chemical name and concentration. | Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste. Request pickup from your institution's Environmental Health and Safety (EHS) department when the container is 90% full. |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L solvent-resistant bottle, clearly labeled "Hazardous Waste" with the chemical name, solvent, and concentration. | Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents in separate containers if required by your institution. Request EHS pickup when the container is full. |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, bench paper, and vials. | Lined, rigid, puncture-proof container with a lid, clearly labeled "Hazardous Waste". | Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when the container is full. |
| Sharps Waste | Contaminated needles, scalpels, and other sharp objects. | Approved, puncture-resistant sharps container, clearly labeled "Hazardous Waste". | Place sharps directly into the container immediately after use. Do not recap needles. Request EHS pickup when the container is full. |
| Contaminated Glassware | Reusable glassware (e.g., flasks, beakers) that has been in contact with this compound. | N/A | Must be decontaminated before reuse. |
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or for routine cleaning of work areas, the following procedure should be followed:
Materials:
-
EPA-approved disinfectant effective against fungi (e.g., 10% freshly prepared sodium hypochlorite (B82951) solution).
-
Absorbent paper towels.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Preparation: Don the appropriate PPE and ensure the work area is well-ventilated.
-
Initial Cleaning: Remove any visible soil or organic material from the surface with a paper towel and dispose of it in the hazardous solid waste container.
-
Disinfection: Liberally apply the 10% bleach solution to the surface, ensuring complete coverage.
-
Contact Time: Allow the disinfectant to remain on the surface for a minimum of 10 minutes.
-
Wiping: Thoroughly wipe the surface with paper towels to absorb the disinfectant and any remaining residue.
-
Disposal: Dispose of the used paper towels in the hazardous solid waste container.
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound.
Step 3: Storage and Disposal
Proper storage of hazardous waste is crucial while awaiting pickup.
-
Containers: Ensure all waste containers are in good condition, chemically compatible with the waste, and securely closed except when adding waste.
-
Labeling: All containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents. Do not use abbreviations.
-
Storage Area: Store waste containers in a designated satellite accumulation area, away from ignition sources and in secondary containment to prevent spills.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste. Do not attempt to transport hazardous waste yourself.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader community and ecosystem.
References
Personal protective equipment for handling Antifungal agent 99
This guide provides essential safety and logistical information for handling potent, powdered antifungal agents in a laboratory setting, using "Antifungal Agent 99" as a representative example. These are general best practices and are not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS for the specific agent you are using before beginning any work.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure when handling potent antifungal compounds. The required level of PPE will vary based on the specific activity being performed.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves. | Safety goggles and a face shield. | A fit-tested N95 or higher-level respirator. | Disposable, solid-front gown with tight-fitting cuffs. |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves. | Chemical splash goggles and a face shield. | Work should be performed within a certified chemical fume hood. | Chemical-resistant disposable gown. |
| Administering to In Vitro/In Vivo Systems | Nitrile gloves. | Safety glasses with side shields. | Not generally required if performed in a well-ventilated area or biological safety cabinet. | Standard lab coat. |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles. | Not generally required if the area is well-ventilated. | Fluid-resistant lab coat or disposable gown. |
| Waste Disposal | Chemical-resistant protective gloves. | Safety goggles with side-shields. | A suitable respirator should be used if there is a risk of inhaling dust or aerosols. | An impervious lab coat should be worn. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential to minimize the risk of exposure and contamination.
1. Preparation:
-
Ensure a designated work area, preferably within a certified chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eye wash station are accessible.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble and don all required PPE as specified in the table above.
2. Weighing the Compound:
-
Perform all manipulations of the solid compound within the chemical fume hood to avoid generating dust.
-
Use a dedicated chemical spatula to carefully transfer the required amount of "this compound" to a tared container.
-
Immediately close the primary container containing the bulk agent.
3. Solubilization:
-
Add the desired solvent to the container with the weighed compound.
-
Ensure the container is capped before gently swirling or vortexing to dissolve the compound, which will prevent the generation of aerosols.
4. Post-Handling:
-
Wipe down the work surface and any equipment used with an appropriate deactivating solution or 70% ethanol.
-
Dispose of all contaminated wipes, absorbent paper, and single-use labware as hazardous solid waste.
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, face shield, and goggles).
-
Wash hands thoroughly with soap and water.
Caption: Workflow for Safe Handling and Disposal of Potent Antifungal Agents.
Disposal Plan
Proper disposal of "this compound" and all contaminated materials is critical for laboratory safety and environmental protection.
1. Waste Identification and Segregation:
-
All materials that have come into contact with the antifungal agent, including unused product, solutions, contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.
-
Do not mix hazardous waste with non-hazardous waste.
-
Segregate waste at the source. At a minimum, keep aqueous waste separate from organic solvent waste, and solid waste separate from liquid waste. Chemically contaminated sharps should be collected in their own puncture-resistant containers.
2. Waste Collection and Storage:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers that are chemically compatible with the waste they will hold.
-
Containers must be kept closed except when adding waste.
-
Store waste containers in a secure, designated accumulation area with secondary containment to capture any potential leaks.
3. Final Disposal:
-
Never dispose of "this compound" or its solutions down the drain or in the regular trash.
-
All waste must be disposed of through a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
